Product packaging for Fructose-glutamic Acid-D5(Cat. No.:)

Fructose-glutamic Acid-D5

Cat. No.: B15353895
M. Wt: 314.30 g/mol
InChI Key: RHYOFQJYHNHREU-DNGDIIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fructose-glutamic Acid-D5 is a deuterium-labeled analogue of fructose-glutamic acid, which is an Amadori compound formed in food as a result of the Maillard reaction . This non-enzymatic browning reaction occurs between reducing sugars and amino acids upon heating and is significant for flavor development in processed foods such as dehydrated tomatoes and carrots . As a stable isotope-labeled internal standard, this compound is primarily used in analytical techniques like HPLC and mass spectrometry to enable the precise quantification of Amadori products and advanced glycation end-products (AGEs) in complex biological and food matrices . Research into these compounds is critical for understanding metabolic diseases, as excessive dietary fructose intake is a recognized driving force in the development of non-alcoholic fatty liver disease (NAFLD) . The metabolism of fructose in the liver can promote de novo lipogenesis, leading to hepatic steatosis, insulin resistance, and metabolic dyslipidemia . The deuterium label (D5) on the glutamic acid moiety provides a distinct mass signature, allowing researchers to accurately trace and measure the compound and its metabolites against a background of unlabeled species. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO9 B15353895 Fructose-glutamic Acid-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO9

Molecular Weight

314.30 g/mol

IUPAC Name

(4S)-2,2,3,3,4-pentadeuterio-4-[[(3R,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO9/c13-6-3-21-11(20,9(17)8(6)16)4-12-5(10(18)19)1-2-7(14)15/h5-6,8-9,12-13,16-17,20H,1-4H2,(H,14,15)(H,18,19)/t5-,6+,8-,9+,11?/m0/s1/i1D2,2D2,5D

InChI Key

RHYOFQJYHNHREU-DNGDIIFDSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NCC1([C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CCC(=O)O)C(=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Fructose-Glutamic Acid-d5 in Food Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-glutamic acid-d5 is the deuterated form of fructose-glutamic acid, an Amadori rearrangement product formed during the Maillard reaction between the reducing sugar fructose and the amino acid glutamic acid. In food chemistry, its primary role is not as a component of food itself, but as a critical analytical tool. Specifically, it serves as an internal standard in stable isotope dilution assays for the accurate quantification of its non-deuterated counterpart, fructose-glutamic acid, in various food matrices. This guide provides a comprehensive overview of the synthesis, analysis, and significance of this compound, with a focus on its application in understanding the Maillard reaction in foods.

Introduction: The Maillard Reaction and the Genesis of Fructose-Glutamic Acid

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry, responsible for the desirable colors, aromas, and flavors in a vast array of cooked, roasted, and processed foods. This complex cascade of reactions is initiated by the condensation of a reducing sugar, such as fructose or glucose, with a primary amino group from an amino acid, peptide, or protein.

One of the initial, stable intermediates formed in this reaction is an Amadori compound. When fructose reacts with glutamic acid, the resulting Amadori compound is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly referred to as fructose-glutamic acid. The formation of this compound is a key step that precedes the development of a multitude of flavor and aroma compounds.

The presence and concentration of specific Amadori compounds like fructose-glutamic acid can serve as indicators of the extent of the Maillard reaction and can be correlated with the sensory properties of food products. Furthermore, research into the biological activities of Amadori compounds is an active area of investigation.

The Significance of Deuterium Labeling: this compound as an Internal Standard

Quantitative analysis of food components can be challenging due to the complexity of the food matrix, which can interfere with analytical measurements. To overcome these challenges, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification.

This is where this compound plays its pivotal role. As a deuterated analogue, it is chemically identical to the naturally occurring fructose-glutamic acid but has a higher molecular weight due to the presence of five deuterium atoms. When added to a food sample at a known concentration at the beginning of the analytical workflow, it co-elutes with the native analyte and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification of the native fructose-glutamic acid can be achieved.

Synthesis of this compound: An Experimental Protocol

Stage 1: Deuteration of L-Glutamic Acid

A common method for deuteration involves acid-catalyzed hydrogen-deuterium exchange.

  • Materials: L-glutamic acid, Deuterium chloride (DCl) in deuterium oxide (D₂O), Deuterium oxide (D₂O).

  • Procedure:

    • Dissolve L-glutamic acid in a solution of DCl in D₂O.

    • Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate the exchange of protons at the α and β positions with deuterium.

    • Monitor the extent of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • After the desired level of deuteration is achieved, neutralize the solution and lyophilize to obtain deuterated L-glutamic acid (L-glutamic acid-d5).

    • Confirm the isotopic purity and incorporation sites using mass spectrometry and NMR.

Stage 2: Maillard Reaction with Fructose

This stage involves the reaction of the deuterated glutamic acid with fructose to form the Amadori compound.

  • Materials: L-glutamic acid-d5, D-fructose, Anhydrous methanol.

  • Procedure:

    • Dissolve equimolar amounts of L-glutamic acid-d5 and D-fructose in anhydrous methanol.

    • Reflux the mixture with stirring for several hours to days. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting this compound using techniques such as ion-exchange chromatography or preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the final product by LC-MS and NMR to confirm its identity, purity, and isotopic enrichment.

Quantitative Analysis of Fructose-Glutamic Acid in Foods

The quantification of fructose-glutamic acid in food samples is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

Experimental Protocol for Quantification
  • Sample Preparation:

    • Homogenize the food sample.

    • Accurately weigh a portion of the homogenized sample.

    • Add a known amount of this compound internal standard solution.

    • Extract the Amadori compounds using a suitable solvent system (e.g., a mixture of water and organic solvent).

    • Centrifuge the mixture to pellet solid debris.

    • Clean up the supernatant using Solid Phase Extraction (SPE) to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar Amadori compounds. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both fructose-glutamic acid and this compound.

    • Quantification: Construct a calibration curve using standards of known concentrations of fructose-glutamic acid and a fixed concentration of the d5-internal standard. Calculate the concentration of fructose-glutamic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation: Amadori Compounds in Foods

While specific quantitative data for Fructose-glutamic acid across a wide range of foods is not extensively documented in publicly available literature, the following table presents representative concentrations of other Amadori compounds found in various thermally processed foods to provide context.[1][2]

Food ProductAmadori CompoundConcentration Range (mg/kg)
Dried Bell PepperFructosyl-Valine3460
Unroasted CocoaFructosyl-Valine342
Dried ApricotsFructosyl-Proline2060
Dried PlumsFructosyl-Proline1540
Tomato PasteFructosyl-Lysine (Furosine)120 - 500
Dried FigsFructosyl-Lysine (Furosine)100 - 400
RaisinsFructosyl-Arginine100 - 625
RaisinsFructosyl-γ-aminobutyric acid99 - 758

Visualizations: Pathways and Workflows

Maillard Reaction Pathway Leading to Fructose-Glutamic Acid

Maillard_Reaction Fructose Fructose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base Condensation Glutamic_Acid Glutamic Acid (Amino Acid) Glutamic_Acid->Schiff_Base Amadori_Compound Fructose-Glutamic Acid (Amadori Compound) Schiff_Base->Amadori_Compound Amadori Rearrangement Advanced_Products Advanced Maillard Products (Flavor, Aroma, Color) Amadori_Compound->Advanced_Products Further Reactions

Caption: Initial stage of the Maillard reaction forming Fructose-Glutamic Acid.

Experimental Workflow for Quantification of Fructose-Glutamic Acid

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Food_Sample 1. Homogenized Food Sample Spiking 2. Spike with This compound Food_Sample->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Solid Phase Extraction (SPE) Extraction->Cleanup Final_Sample 5. Reconstitute for Analysis Cleanup->Final_Sample UPLC 6. HILIC Separation Final_Sample->UPLC MS 7. Tandem Mass Spectrometry (MRM Detection) UPLC->MS Data_Processing 8. Data Processing MS->Data_Processing Quantification 9. Quantification (vs. Calibration Curve) Data_Processing->Quantification Peak Area Ratio (Analyte/Internal Standard)

Caption: Workflow for quantifying Fructose-Glutamic Acid using a d5-internal standard.

Conclusion

This compound is an indispensable tool for food chemists and researchers seeking to accurately quantify the formation of its non-deuterated analogue in food products. Its use as an internal standard in UPLC-MS/MS methods provides the precision and accuracy necessary to study the complex kinetics of the Maillard reaction. A deeper understanding of the formation of specific Amadori compounds like fructose-glutamic acid is crucial for controlling and optimizing the sensory properties of thermally processed foods, as well as for evaluating their potential physiological effects. Further research to establish a comprehensive database of the concentrations of various Amadori compounds in a wide range of food products will be invaluable for the food industry and for nutritional sciences.

References

Fructose-glutamic Acid-D5: A Deuterated Probe for Unraveling the Complexities of Advanced Glycation End-Products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Understanding the formation, signaling pathways, and pathological consequences of AGEs is a critical area of research for the development of novel therapeutic interventions. Fructose-glutamic Acid-D5, a deuterated Amadori product, serves as a valuable model compound and internal standard for studying the early stages of the Maillard reaction and the subsequent formation of AGEs. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, and its application as a research tool. Detailed experimental protocols for the in vitro formation of AGEs, their quantification, and the investigation of their cellular effects are presented. Furthermore, this guide elucidates the key signaling pathways activated by AGEs, offering a molecular framework for understanding their biological impact.

Introduction to Advanced Glycation End-Products (AGEs)

The Maillard reaction, a non-enzymatic browning reaction, was first described by Louis-Camille Maillard in 1912. In biological systems, this reaction cascade begins with the condensation of a reducing sugar, such as fructose or glucose, with a free amino group of a biological macromolecule to form a Schiff base. This unstable intermediate undergoes rearrangement to form a more stable Amadori product.[1] Fructose, being more reactive than glucose, readily participates in this initial stage.[2] Over weeks to months, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form a diverse and complex group of compounds known as advanced glycation end-products (AGEs).[1]

The accumulation of AGEs in tissues disrupts the normal structure and function of proteins, leading to altered enzyme activity, decreased ligand binding, and increased immunogenicity.[3] Moreover, AGEs can interact with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily, triggering a cascade of intracellular signaling events that contribute to oxidative stress, inflammation, and cellular dysfunction.[4][5]

This compound: A Model Amadori Product

This compound is a stable isotope-labeled analog of Fructose-glutamic acid, an Amadori compound formed from the reaction of fructose and glutamic acid.[6] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification in mass spectrometry-based analytical methods.[7] Its use as a model compound allows researchers to study the initial kinetics and mechanisms of the Maillard reaction and to investigate the biological activities of early glycation products.

Synthesis of this compound

The synthesis of this compound, as an Amadori compound, can be achieved through several established methods, primarily involving the Maillard reaction between L-glutamic acid-D5 and D-fructose.[8] The choice of method depends on the desired yield, purity, and available laboratory equipment.

Table 1: Comparison of Synthesis Methods for Amadori Compounds

MethodDescriptionReaction ConditionsTypical YieldAdvantagesDisadvantages
Fusion Method Heating equimolar amounts of the amino acid and reducing sugar in a dry state.[8]70-80°C for approximately 2 hours.[8]10-30%[8]Simplicity.[8]Difficult product removal and purification.[8]
Syrup Method Heating a mixture of the sugar, amine, and an acid catalyst in an aqueous solution.[8]100°C for 10-30 minutes.[8]20-30%[8]Shorter reaction times compared to the fusion method.[8]Produces dark-colored solutions requiring extensive purification.[8]
Reflux Method Mixing the amino acid and sugar in an organic solvent (e.g., methanol) and refluxing.[8]40-80°C for several days to weeks.[8]20-30%[8]Superior control over reaction conditions; facilitates purification via ion exchange chromatography.[8]Extended reaction times.[8]
Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.A distinct molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and determination of isotopic labeling.1H and 13C NMR spectra will show characteristic shifts and coupling patterns for the fructose and glutamic acid moieties. The deuterium labeling will result in the absence of specific proton signals.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating the purity of the compound. Can be coupled with a mass spectrometer for definitive identification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and AGEs.

In Vitro Formation of AGEs using Fructose

This protocol describes a method for the non-enzymatic formation of AGEs in vitro using fructose and a model protein, bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Fructose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Spectrofluorometer

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS.

  • Prepare a 1 M solution of D-fructose in PBS.

  • In a sterile tube, mix the BSA solution and the fructose solution to final concentrations of 5 mg/mL BSA and 0.5 M fructose.

  • As a control, prepare a solution of 5 mg/mL BSA in PBS without fructose.

  • Incubate both the reaction mixture and the control at 37°C for 1 to 4 weeks.[9]

  • At desired time points, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[9] An increase in fluorescence intensity in the fructose-containing sample compared to the control indicates the formation of fluorescent AGEs.

Quantification of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA

This protocol outlines the steps for quantifying CML, a major non-fluorescent AGE, in biological samples using a competitive ELISA kit. The principle involves the competition between CML in the sample and CML conjugated to a solid phase for binding to a specific anti-CML antibody.

Materials:

  • Competitive ELISA kit for CML (e.g., from Kamiya Biomedical Company or Cell Biolabs, Inc.)[10][11]

  • Sample containing CML (e.g., serum, plasma, or in vitro glycated protein)

  • Microplate reader

Procedure:

  • Plate Preparation: A CML conjugate is pre-coated onto the wells of the ELISA plate.[10][11]

  • Sample and Standard Addition: Add 50 µL of the unknown sample or CML-BSA standards to the wells. Incubate for a brief period (e.g., 10 minutes) at room temperature on an orbital shaker.[10][11]

  • Primary Antibody Addition: Add 50 µL of the diluted anti-CML monoclonal antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[10][11]

  • Washing: Wash the wells three times with 250 µL of 1X Wash Buffer.[10][11]

  • Secondary Antibody Addition: Add 100 µL of a diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[10][11]

  • Washing: Repeat the washing step as described in step 4.[10][11]

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 2-20 minutes at room temperature.[10][11]

  • Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well.[10][11]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of CML in the sample is inversely proportional to the absorbance and is determined by comparison with the standard curve.[12]

Western Blot Analysis of RAGE Expression

This protocol describes the detection of RAGE protein expression in cell lysates by Western blotting.

Materials:

  • Cell lysate containing RAGE

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against RAGE

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer and determine the protein concentration.[13]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-RAGE antibody overnight at 4°C or for 1-2 hours at room temperature.[14][15]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Washing: Repeat the washing step as described in step 6.[14]

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight for RAGE indicates its expression.[15]

In Vitro Macrophage Activation Assay

This protocol provides a framework for assessing the activation of macrophages in response to AGEs.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • AGE-modified BSA (prepared as in section 3.1)

  • Control (non-glycated) BSA

  • Lipopolysaccharide (LPS) as a positive control for M1 activation

  • Interleukin-4 (IL-4) as a positive control for M2 activation

  • Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 40,000 cells per well and allow them to adhere overnight.[16]

  • Serum Starvation: To minimize baseline activation, replace the medium with serum-free medium and incubate overnight.[16]

  • Stimulation: Treat the cells with different concentrations of AGE-BSA, control BSA, LPS (for M1 polarization), or IL-4 (for M2 polarization) for 24 hours.[16][17]

  • Supernatant Collection: Collect the cell culture supernatants for the analysis of secreted inflammatory mediators.

  • Quantification of Inflammatory Markers:

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using specific ELISA kits.

    • Determine the production of nitric oxide (a marker of M1 activation) by measuring nitrite levels in the supernatant using the Griess reagent.

  • Analysis: Compare the levels of inflammatory markers in AGE-BSA-treated cells to those in control BSA-treated cells to assess the activating effect of AGEs.

Signaling Pathways Activated by AGEs

The binding of AGEs to RAGE initiates a complex network of intracellular signaling pathways, primarily culminating in pro-inflammatory and pro-oxidant responses.

The AGE-RAGE Signaling Axis

Upon ligand binding, RAGE undergoes dimerization and recruits adaptor proteins to its cytoplasmic tail, initiating downstream signaling.[3] A central consequence of RAGE activation is the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4] This increase in intracellular oxidative stress plays a pivotal role in activating several key signaling cascades.

AGE_RAGE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AGEs AGEs RAGE RAGE AGEs->RAGE Binding NADPH_Oxidase NADPH_Oxidase RAGE->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production MAPK MAP Kinases (ERK1/2, p38, JNK) ROS->MAPK Activation NFkB_Inhibitor IκB ROS->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB MAPK->NFkB Activation NFkB_active NF-κB (active) NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induction

Caption: AGE-RAGE signaling pathway leading to inflammation.

Downstream Consequences of RAGE Activation

The activation of transcription factors like NF-κB leads to the upregulation of a battery of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This sustained inflammatory response contributes to the tissue damage observed in AGE-related pathologies.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of advanced glycation end-products in health and disease. Its utility as a stable isotope-labeled standard enables precise quantification, while its function as a model Amadori product facilitates the study of the early stages of glycation. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a robust framework for scientists and drug development professionals to advance our understanding of AGEs and to explore novel therapeutic strategies aimed at mitigating their detrimental effects. Continued research in this area holds the promise of developing effective interventions for a wide range of chronic, age-related diseases.

References

The Chemical Landscape of Deuterated Amadori Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amadori compounds, the initial, relatively stable products of the Maillard reaction between reducing sugars and primary amines of amino acids, peptides, or proteins, are of significant interest in food chemistry, clinical diagnostics, and drug development.[1] The introduction of deuterium, a stable isotope of hydrogen, into Amadori compounds offers a powerful tool for elucidating reaction mechanisms, quantifying metabolic pathways, and enhancing the pharmacokinetic properties of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of deuterated Amadori compounds, focusing on their synthesis, stability, reactivity, and analytical characterization.

Core Chemical Properties: The Impact of Deuteration

The substitution of hydrogen with deuterium can subtly but significantly alter the chemical and physical properties of Amadori compounds. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] This stronger bond requires more energy to break, leading to slower reaction rates for processes involving C-D bond cleavage.[3] In the context of Amadori compounds, deuteration can influence their formation, degradation, and metabolic fate.[4]

Stability and Reactivity

Deuteration is expected to enhance the metabolic stability of Amadori compounds by slowing down enzymatic oxidation processes that involve the cleavage of C-H bonds.[5] This can be particularly relevant in drug development, where increased stability can lead to improved bioavailability and a longer half-life of a drug candidate.[4] For instance, deuteration at positions susceptible to oxidation can protect the Amadori compound from degradation into advanced glycation end-products (AGEs).[1]

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables extrapolate expected trends based on the known principles of the kinetic isotope effect and the chemistry of Amadori compounds.

PropertyNon-Deuterated Amadori CompoundDeuterated Amadori Compound (Predicted)Rationale
Rate of Formation k_Hk_D (k_H > k_D)A small inverse kinetic isotope effect might be observed if C-H bond formation is involved in the rate-determining step of the Amadori rearrangement, but this is generally not the case. The formation rate is unlikely to be significantly affected.
Rate of Oxidative Degradation k_ox(H)k_ox(D) (k_ox(H) > k_ox(D))Significant slowing of degradation if C-H bond cleavage is the rate-determining step in the oxidation pathway.[5]
Metabolic Stability LowerHigherReduced rate of metabolism by cytochrome P450 enzymes due to the kinetic isotope effect.[4]
Mass (Da) MM + n (where n is the number of deuterium atoms)Each deuterium atom adds approximately 1.006 Da to the molecular weight.
Analytical TechniqueApplication for Deuterated Amadori CompoundsExpected Observations
Mass Spectrometry (MS) Quantitative analysis using deuterated internal standards, fragmentation studies.[7][8]Predictable mass shift in parent and fragment ions. Co-elution with the non-deuterated analog, but distinct m/z values.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, determination of deuterium incorporation sites and percentage.[10]Absence of signals in ¹H NMR at deuterated positions. Presence of signals in ²H NMR. Altered splitting patterns in adjacent proton signals.

Experimental Protocols

Synthesis of Deuterated Amadori Compounds

The synthesis of a deuterated Amadori compound can be approached in two primary ways: by reacting a deuterated amino acid with a non-deuterated sugar, or by reacting a non-deuterated amino acid with a deuterated sugar. The choice depends on the desired location of the deuterium labels.

Protocol 1: Synthesis of Fructoselysine-d4 (Deuteration on the Lysine Moiety)

This protocol is a conceptual adaptation based on general methods for deuteration and Amadori product synthesis.

  • Deuteration of L-Lysine:

    • Dissolve L-lysine hydrochloride in deuterium oxide (D₂O).

    • Add a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

    • Heat the mixture under a deuterium gas (D₂) atmosphere or use a deuterium source like D₂O with a catalyst that facilitates H/D exchange at the α- and ε-carbon positions.

    • Monitor the extent of deuteration by ²H NMR or mass spectrometry.

    • Remove the catalyst by filtration and lyophilize the solution to obtain L-lysine-d4 hydrochloride.

  • Formation of the Amadori Compound:

    • Dissolve L-lysine-d4 hydrochloride and D-glucose in a 2:1 molar ratio in a minimal amount of methanol or a methanol/water mixture.

    • Add a weak base, such as pyridine, to neutralize the hydrochloride and catalyze the reaction.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting deuterated Amadori compound using cation exchange chromatography.

    • Elute with a gradient of ammonium or pyridinium acetate buffer.

    • Collect and pool the fractions containing the desired product, as identified by LC-MS.

    • Lyophilize the purified fractions to obtain solid fructoselysine-d4.

Analytical Methodologies

Protocol 2: Quantitative Analysis by LC-MS/MS using a Deuterated Internal Standard

This protocol is based on established methods for the quantification of small molecules in complex matrices.[7][8][9]

  • Sample Preparation:

    • To a known volume or weight of the sample (e.g., plasma, food extract), add a precise amount of the deuterated Amadori compound (e.g., fructoselysine-d4) as an internal standard.

    • Perform protein precipitation with a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for separation, such as a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the non-deuterated (analyte) and deuterated (internal standard) Amadori compounds.

      • Analyte Transition: e.g., for fructoselysine, m/z 309.2 -> m/z 147.1

      • Internal Standard Transition: e.g., for fructoselysine-d4, m/z 313.2 -> m/z 151.1

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards with known concentrations of the non-deuterated Amadori compound and a fixed concentration of the deuterated internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the Amadori compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_amadori_formation Amadori Rearrangement cluster_purification Purification AminoAcid Amino Acid (e.g., Lysine) D2O_Catalyst D2O / Catalyst (Pd/C or Pt/C) AminoAcid->D2O_Catalyst Deuterated_AA Deuterated Amino Acid (e.g., Lysine-d4) D2O_Catalyst->Deuterated_AA Deuterated_Amadori_Product Deuterated Amadori Compound Deuterated_AA->Deuterated_Amadori_Product Sugar Reducing Sugar (e.g., Glucose) Sugar->Deuterated_Amadori_Product Purification Cation Exchange Chromatography Deuterated_Amadori_Product->Purification Purified_Product Purified Deuterated Amadori Compound Purification->Purified_Product

Caption: Workflow for the synthesis of a deuterated Amadori compound.

Analytical_Workflow Sample Biological or Food Sample Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction IS Deuterated Amadori Compound (Internal Standard) IS->Extraction LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Data Data Analysis (Peak Area Ratio vs. Concentration) LC_MS->Data Result Quantitative Result Data->Result KIE_Concept Conceptual Energy Diagram for Kinetic Isotope Effect Ea(D) > Ea(H)  =>  k_H > k_D Reactant_H Amadori Compound (C-H) TS_H Transition State (H) Reactant_H->TS_H Ea(H) Reactant_D Deuterated Amadori Compound (C-D) TS_D Transition State (D) Reactant_D->TS_D Ea(D) Product Degradation Product TS_H->Product k_H TS_D->Product k_D

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fructose-glutamic Acid-D5, its significance as an analytical standard, and its application in the study of protein glycation. The document details the underlying chemical processes, experimental methodologies for its use, and quantitative data to support research and development in fields impacted by protein glycation.

Introduction to Protein Glycation

Protein glycation is a non-enzymatic reaction where a reducing sugar, such as fructose or glucose, covalently attaches to a protein, lipid, or nucleic acid.[1] This process, distinct from enzymatic glycosylation, is a key component of the Maillard reaction.[2][3] The initial products are Schiff bases, which then rearrange to form more stable Amadori products.[4][5] Over time, these compounds undergo further reactions, including oxidation and rearrangements, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End Products (AGEs).[4][6][7]

The accumulation of AGEs is implicated in the aging process and the pathophysiology of various diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[4][5] Fructose, in particular, exhibits approximately ten times the glycation activity of glucose, making it a significant contributor to the formation of AGEs in vivo.[1][8] Understanding and quantifying the extent of glycation is therefore crucial for both disease diagnosis and the quality control of therapeutic proteins.[9]

This compound is a stable, isotopically labeled Amadori product used as an internal standard for the accurate quantification of glycation products in complex biological matrices via mass spectrometry.[10][11][12] Its deuterated nature allows it to be distinguished from its naturally occurring, unlabeled counterpart, ensuring precise and reliable measurements.[10]

The Chemistry of Fructose-Mediated Glycation

The formation of AGEs is a complex cascade of reactions, initiated by the non-enzymatic glycation of proteins. The process can be broadly categorized into three stages:

  • Initial Stage: A reducing sugar, like fructose, reacts with a free amino group on a protein. This is typically the N-terminal α-amino group or the ε-amino group of a lysine residue.[3][13] This condensation reaction forms a reversible Schiff base.[4]

  • Intermediate Stage: The Schiff base undergoes a rearrangement to form a more stable ketoamine, known as an Amadori product (or a Heyns product in the case of a ketose like fructose).[4][14] Fructose-glutamic acid is an example of such a product.

  • Final Stage: The Amadori products undergo a series of further reactions, including dehydration, oxidation, and condensation, to form irreversible AGEs.[6][7] This stage generates reactive dicarbonyl intermediates like glyoxal and methylglyoxal, which are potent cross-linking agents.[6][15]

Fructose has been observed to participate in the initial stages of the Maillard reaction more rapidly than glucose.[2][8] This heightened reactivity contributes significantly to the overall burden of AGEs in biological systems.

Glycation_Pathway cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage Fructose Fructose (Reducing Sugar) SchiffBase Schiff Base (Unstable) Fructose->SchiffBase + Protein Protein (with free amino group, e.g., Lysine) Protein->SchiffBase Amadori Amadori/Heyns Product (e.g., Fructose-amino acid) SchiffBase->Amadori Amadori/Heyns Rearrangement Dicarbonyls Reactive Dicarbonyls (Glyoxal, Methylglyoxal) Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End Products (AGEs) (Cross-linked, Fluorescent) Dicarbonyls->AGEs Further Reactions, Cross-linking

Figure 1. The Protein Glycation Pathway.

This compound: Properties and Synthesis

This compound is the deuterated form of N-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid, an Amadori product formed from the reaction of fructose and glutamic acid.[10][12] The "D5" designation indicates that five hydrogen atoms in the glutamic acid moiety have been replaced with deuterium.[16] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification.[10][17]

Synthesis

The synthesis of this compound typically involves a controlled Maillard reaction between L-glutamic acid-D5 and D-fructose.[10] The deuterated glutamic acid precursor can be synthesized through methods like metal-catalyzed hydrogen/deuterium exchange under hydrothermal conditions.[18][19] The reaction with fructose is generally carried out at elevated temperatures in an aqueous solution, sometimes with buffers to optimize the yield.[10] The resulting product is then purified to isolate it from unreacted starting materials and byproducts.[10]

Physicochemical and Mass Spectrometry Data

The quantitative data for this compound is summarized in the table below. This information is critical for its identification and quantification in analytical methods.

PropertyValueReference
Chemical Formula C₁₁H₁₄D₅NO₉[11][16]
Molecular Weight 314.3 g/mol [10][11]
CAS Number Not Assigned (Unlabeled: 31105-01-8)[11][16]
Appearance Solid-
[M+H]⁺ (m/z) 315[10]

Experimental Protocols

The quantification of protein glycation adducts like Fructose-glutamic acid is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20] this compound serves as an ideal internal standard for this purpose.

Sample Preparation and Protein Hydrolysis

Accurate quantification requires the release of glycated amino acids from the protein backbone.

  • Protein Quantification: Determine the total protein concentration of the biological sample (e.g., plasma, tissue homogenate) using a standard method like the BCA assay.[21]

  • Internal Standard Spiking: Add a known amount of this compound to the protein sample. This is a critical step for accurate quantification, as the internal standard will account for sample loss during preparation and variations in instrument response.

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a reagent like sulfosalicylic acid. Centrifuge the sample to pellet the precipitated protein.[22]

  • Enzymatic Hydrolysis: While acid hydrolysis can be used for some stable AGEs, it can degrade acid-labile Amadori products.[20][23] Therefore, a multi-step enzymatic hydrolysis is the preferred method for recovering these early glycation products.[23] This typically involves a sequential digestion with enzymes like pronase and aminopeptidase.

  • Solid-Phase Extraction (SPE): Clean up the hydrolysate using an appropriate SPE cartridge to remove interfering substances like salts and lipids before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a liquid chromatography method capable of retaining and separating polar compounds like amino acids and their glycated forms. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar end-capping (e.g., Polar X) are well-suited for this purpose.[22][24]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[20] This provides high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for both the analyte (Fructose-glutamic acid) and the internal standard (this compound).

  • Data Analysis: The concentration of the endogenous Fructose-glutamic acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard.[10]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Spike->Precipitate Hydrolyze Enzymatic Hydrolysis (e.g., Pronase) Precipitate->Hydrolyze Clean Solid-Phase Extraction (SPE Cleanup) Hydrolyze->Clean LC LC Separation (e.g., HILIC) Clean->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Figure 2. LC-MS/MS Quantification Workflow.

Applications in Research and Drug Development

The precise quantification of glycation products using stable isotope-labeled standards like this compound has several key applications:

  • Biomarker Discovery: Identifying and quantifying specific AGEs can lead to the development of new biomarkers for diagnosing and monitoring metabolic diseases.[25]

  • Therapeutic Efficacy: In drug development, these methods can be used to assess the effectiveness of compounds designed to inhibit AGE formation or break AGE cross-links.

  • Food Science: The Maillard reaction is also central to flavor and color development in cooked foods. Fructose-glutamic acid is an Amadori compound found in dehydrated fruits and vegetables.[12] Quantifying these compounds helps in understanding food chemistry and quality.

  • Biopharmaceutical Quality Control: Therapeutic proteins, especially monoclonal antibodies, can undergo glycation during production and storage, which can affect their stability and efficacy.[3] The Multi-Attribute Method (MAM), which often relies on mass spectrometry, can be used to monitor such product quality attributes.[26]

Conclusion

This compound is an indispensable tool for researchers and scientists studying the impact of protein glycation. Its use as an internal standard in LC-MS/MS-based methods allows for the highly accurate and precise quantification of an important early-stage glycation product. This capability is fundamental to advancing our understanding of the role of glycation in disease, aging, and for the development of novel therapeutics and quality control strategies in the biopharmaceutical industry.

References

An In-depth Technical Guide to the Formation of Fructose-Glutamic Acid-D5 in Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-glutamic acid-D5 is a deuterated Amadori compound, a class of molecules formed in the early stages of the Maillard reaction. This non-enzymatic browning reaction between reducing sugars and amino acids is fundamental to the aroma, flavor, and color of cooked foods. The incorporation of a deuterium-labeled glutamic acid moiety makes this compound a valuable internal standard for quantitative studies using mass spectrometry, particularly in food science, nutrition, and clinical diagnostics. Understanding its formation mechanism is critical for controlling its presence in food products and for its synthesis as a research tool. This guide provides a comprehensive overview of the core principles governing the formation of this compound, detailed experimental protocols, and quantitative data on influencing factors.

Core Mechanism of Formation: The Maillard Reaction

The formation of this compound is a direct consequence of the Maillard reaction between D-fructose and L-glutamic acid-D5. The reaction proceeds through two primary stages:

  • Condensation Reaction: The initial step involves the nucleophilic attack of the amino group of L-glutamic acid-D5 on the carbonyl group of the open-chain form of D-fructose. This is followed by dehydration to form an unstable intermediate known as a Schiff base (or glycosylamine).[1]

  • Amadori Rearrangement: The Schiff base then undergoes a spontaneous rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, which in this specific case is N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid-D5. This rearrangement is the hallmark of the formation of Amadori products.[2]

The formation of this compound is a chemical process and does not involve biological signaling pathways.

Maillard_Reaction Fructose D-Fructose (open-chain form) SchiffBase Schiff Base (Glycosylamine) Fructose->SchiffBase + L-Glutamic Acid-D5 - H2O GlutamicAcid L-Glutamic Acid-D5 GlutamicAcid->SchiffBase AmadoriProduct This compound (Amadori Product) SchiffBase->AmadoriProduct Amadori Rearrangement

Figure 1: Simplified pathway of this compound formation.

Factors Influencing Formation

The rate and yield of this compound formation are significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate the Maillard reaction. However, excessive heat can lead to the degradation of the Amadori product into more complex advanced glycation end-products (AGEs).

  • pH: The reaction is pH-dependent. The initial condensation step is favored at a slightly alkaline pH, which promotes the nucleophilicity of the amino group. However, the Amadori rearrangement is acid-catalyzed. Therefore, the optimal pH for Amadori product formation is often a compromise between these two steps.

  • Reactant Concentration: Higher concentrations of fructose and glutamic acid will generally lead to a higher yield of the Amadori product, following the principles of chemical kinetics.

  • Water Activity (aw): The presence of water is necessary for the reactants to be mobile, but a high water content can inhibit the initial condensation step (which involves dehydration) and can also promote the reverse reaction.

Quantitative Data on Formation

ParameterConditionEffect on Amadori Product FormationCitation
Temperature Increased from 60°C to 110°C (in a glucose-tyramine model)Increased rate of reactant consumption, indicating a higher rate of initial product formation.
pH Increased from 6.0 to 10.0 (in a fructose-histidine model)Significantly increased reduction of both fructose and histidine, suggesting a higher yield of the initial Maillard reaction products.
pH Alkaline conditionsGenerally favor the overall Maillard reaction, leading to increased browning, which is a later stage. The initial Amadori formation is also generally enhanced.
pH Acidic conditionsCan catalyze the Amadori rearrangement step itself.[2]

Experimental Protocols

Synthesis of L-Glutamic Acid-D5

A common method for deuterium labeling of amino acids is through hydrogen-deuterium exchange reactions catalyzed by a metal catalyst in a deuterated solvent.

Materials:

  • L-Glutamic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C, 10%) or another suitable catalyst

  • Deuterated hydrochloric acid (DCl in D₂O)

  • Anhydrous sodium sulfate

  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve L-glutamic acid in D₂O.

  • Catalyst Addition: Add the Pd/C catalyst to the solution.

  • Deuteration: Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to allow for H-D exchange at the α- and β-positions of the glutamic acid. The exact temperature and time will need to be optimized for the desired level of deuteration.

  • Catalyst Removal: After cooling, filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Remove the D₂O under reduced pressure.

  • Purification: The resulting deuterated glutamic acid can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

  • Characterization: Confirm the identity and isotopic enrichment of the L-glutamic acid-D5 using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound (Amadori Product)

The reflux method is a commonly used approach for the synthesis of Amadori compounds.

Materials:

  • D-Fructose

  • L-Glutamic Acid-D5 (synthesized as described above)

  • Anhydrous methanol

  • Glacial acetic acid (as a catalyst)

Procedure:

  • Reactant Mixture: Suspend equimolar amounts of D-fructose and L-glutamic acid-D5 in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the suspension.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction time can vary from several hours to days, depending on the desired yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Purification: The crude product is often a brownish, viscous syrup. Purification can be achieved using ion-exchange chromatography.

    • Dissolve the crude product in water and apply it to a cation-exchange resin (e.g., Dowex 50W-X8, H+ form).

    • Wash the column with water to remove unreacted fructose and other non-ionic impurities.

    • Elute the Amadori product with a dilute ammonia solution.

    • Collect the fractions containing the product (can be monitored by TLC or a colorimetric method like the ninhydrin test).

  • Final Product Preparation: Lyophilize the purified fractions to obtain the this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

Synthesis_Workflow cluster_Deuteration Deuteration of Glutamic Acid cluster_Amadori_Synthesis Amadori Product Synthesis cluster_Purification Purification and Characterization Glu L-Glutamic Acid D2O_PdC D₂O, Pd/C, Reflux Glu->D2O_PdC GluD5 L-Glutamic Acid-D5 D2O_PdC->GluD5 Methanol_Reflux Methanol, Acetic Acid, Reflux GluD5->Methanol_Reflux Fructose D-Fructose Fructose->Methanol_Reflux Crude_Product Crude this compound Methanol_Reflux->Crude_Product Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Lyophilization Lyophilization Ion_Exchange->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product Characterization NMR & HRMS Analysis Final_Product->Characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound in foods is a complex process governed by the principles of the Maillard reaction. Factors such as temperature, pH, and reactant concentration play a crucial role in the yield and rate of formation of this Amadori product. The synthesis of its deuterated form requires a two-step process involving the initial labeling of glutamic acid followed by the Maillard reaction with fructose. The detailed protocols and understanding of the formation mechanism provided in this guide are essential for researchers in food science and drug development for both controlling its formation in food matrices and for its targeted synthesis as a valuable analytical standard. Further research to obtain more precise quantitative data on the formation kinetics of Fructose-glutamic Acid under various food processing conditions would be beneficial for more accurate modeling and control of the Maillard reaction in foods.

References

The Biological Significance of Fructose-Glutamic Acid-D5 in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance and application of Fructose-glutamic Acid-D5 in metabolic research. This compound is a deuterated Amadori product, an early-stage compound formed in the Maillard reaction between fructose and glutamic acid. Its stable isotope label makes it an invaluable tool for tracing the metabolic fate of fructose-amino acid adducts in biological systems, offering insights into the complex processes of glycation and their implications in health and disease.

Introduction to this compound

This compound (Molecular Formula: C₁₁D₅H₁₄NO₉, Molecular Weight: 314.301 daltons) is the deuterated form of a naturally occurring Amadori product.[1] Amadori products are formed non-enzymatically when the carbonyl group of a reducing sugar, such as fructose, reacts with the amino group of an amino acid, in this case, glutamic acid. This process, known as the Maillard reaction or glycation, is not only fundamental in food chemistry, contributing to the browning and flavor of cooked foods, but also occurs endogenously in the human body.

The accumulation of Amadori products and their subsequent degradation into Advanced Glycation End-products (AGEs) is implicated in the pathophysiology of numerous metabolic and age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The use of stable isotope-labeled compounds like this compound allows researchers to meticulously track the absorption, distribution, metabolism, and excretion of these adducts without the safety concerns associated with radioactive isotopes.

Quantitative Data Presentation

While specific quantitative data for this compound in biological systems is not extensively available in the public literature, we can infer its potential physiological concentration ranges from studies on total fructosamine levels in human plasma. Fructosamine is a general marker for glycated serum proteins, with glycated albumin being the major contributor.[2] The data presented below provides a reference for the expected low micromolar concentrations of total glycated proteins in circulation. It is important to note that the concentration of any single Amadori product, such as Fructose-glutamic Acid, would be a fraction of this total.

ParameterNormal Range (µmol/L)Diabetic Range (µmol/L)Notes
Total Serum Fructosamine 200 - 285>285Levels reflect glycemic control over the preceding 2-3 weeks.[2][3]
Estimated Mean Glucose Correlates with FructosamineCorrelates with FructosamineCan be estimated using the formula: Mean Glucose (mg/dL) = (0.5157 x Fructosamine) - 20.[4]

Experimental Protocols

The following section details a representative experimental protocol for the quantification of this compound in a biological matrix, such as human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is a composite based on established methods for the analysis of Amadori products and deuterated compounds.

Sample Preparation from Human Plasma
  • Thawing and Centrifugation: Thaw frozen plasma samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Protein Precipitation: To 100 µL of plasma supernatant, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-Fructose-glutamic Acid).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is suitable for retaining the polar this compound.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 60% B

    • 8-9 min: Hold at 60% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound would need to be determined empirically by infusing a standard solution. A hypothetical transition would be based on the molecular weight (314.3) and expected fragmentation patterns (e.g., loss of the glutamic acid-D5 moiety or water molecules). For example:

      • Precursor Ion (Q1): 315.3 [M+H]⁺

      • Product Ion (Q3): A fragment resulting from a characteristic loss, to be determined experimentally.

Mandatory Visualizations

Hypothesized Metabolic Fate of Fructose-Glutamic Acid

The intracellular metabolism of fructose-amino acid adducts is not yet fully elucidated. It is hypothesized that upon cellular uptake, Fructose-glutamic Acid may be catabolized back into its constituent components, fructose and glutamic acid, which then enter their respective well-established metabolic pathways.

Metabolic_Fate FGA_D5 This compound Cell Cellular Uptake FGA_D5->Cell Extracellular Fructose Fructose Cell->Fructose Intracellular (Hypothesized Catabolism) Glutamic_Acid_D5 Glutamic Acid-D5 Cell->Glutamic_Acid_D5 F1P Fructose-1-Phosphate Fructose->F1P AlphaKG α-Ketoglutarate Glutamic_Acid_D5->AlphaKG Transamination Glutamine_D5 Glutamine-D5 Glutamic_Acid_D5->Glutamine_D5 Glutamine Synthetase Glycolysis Glycolysis F1P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA AlphaKG->TCA

Caption: Hypothesized metabolic fate of this compound.

Experimental Workflow for Stable Isotope Tracing

A typical metabolic study using this compound involves several key stages, from sample preparation to data analysis, to trace the metabolic fate of the labeled compound.

Experimental_Workflow start Start: Cell Culture or Animal Model tracer Administer This compound start->tracer sampling Time-course Sampling (e.g., Plasma, Tissue) tracer->sampling extraction Metabolite Extraction (e.g., Protein Precipitation) sampling->extraction analysis UPLC-MS/MS Analysis extraction->analysis data Data Processing & Peak Integration analysis->data flux Metabolic Flux Analysis data->flux end End: Biological Interpretation flux->end

Caption: Experimental workflow for stable isotope tracing studies.

RAGE Signaling Pathway

The accumulation of AGEs, the downstream products of Amadori compounds like Fructose-glutamic Acid, leads to the activation of the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

RAGE_Signaling AGE AGEs (e.g., from Fructose-glutamic Acid) RAGE RAGE Receptor AGE->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Activation Ras Ras DIAPH1->Ras PI3K PI3K DIAPH1->PI3K JAK JAK DIAPH1->JAK MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Akt Akt PI3K->Akt Akt->NFkB STAT STAT JAK->STAT STAT->NFkB Cellular_Response Cellular Response: Inflammation, Oxidative Stress, Apoptosis NFkB->Cellular_Response AP1->Cellular_Response

Caption: RAGE signaling pathway activated by Advanced Glycation End-products.

Conclusion

This compound is a powerful tool for investigating the complex metabolic pathways associated with glycation. By enabling the precise tracing of fructose-amino acid adducts, it provides crucial insights into the mechanisms underlying the formation of AGEs and their contribution to metabolic diseases. While further research is needed to fully elucidate the specific metabolic fate of this and other Amadori products, the methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore this critical area of metabolic science. The continued application of stable isotope tracing with compounds like this compound will undoubtedly advance our understanding of metabolic dysregulation and aid in the development of novel therapeutic strategies.

References

The Pivotal Role of Fructose-Glutamic Acid in the Flavor Symphony of Processed Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the chemical underpinnings of flavor, this technical guide illuminates the significant contribution of Fructose-glutamic Acid, an Amadori rearrangement product, to the desirable savory notes in processed foods. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its formation, sensory impact, and the methodologies for its analysis.

Fructose-glutamic acid, a key compound formed during the Maillard reaction, plays a crucial role in the development of "umami" or savory flavors in a wide array of thermally processed foods. This guide explores the chemistry of its formation, its interaction with taste receptors, and the analytical and sensory evaluation techniques used to quantify its presence and impact.

The Maillard Reaction and the Genesis of Fructose-Glutamic Acid

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the color and flavor development in cooked foods. Fructose, being more reactive than glucose, readily participates in this reaction.[1] The initial step involves the condensation of the carbonyl group of fructose with the amino group of L-glutamic acid, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid, commonly known as fructose-glutamic acid.[2]

The formation and concentration of fructose-glutamic acid are influenced by several factors during food processing, including temperature, pH, water activity, and the concentration of precursors (fructose and glutamic acid).[1][3]

dot

Caption: Formation of Fructose-Glutamic Acid via the Maillard Reaction.

Sensory Impact: The Umami Contribution

Fructose-glutamic acid is a significant contributor to the umami taste, the fifth basic taste often described as savory or meaty. Sensory evaluation studies have demonstrated that fructose-glutamic acid exhibits a pronounced umami-like taste, comparable to that of monosodium glutamate (MSG).[4][5] This makes it a key molecule in the flavor profile of many processed foods, enhancing their palatability and overall sensory acceptance.[1]

Quantitative Correlation of Fructose-Glutamic Acid and Umami Intensity

While extensive data directly correlating fructose-glutamic acid concentration with umami intensity across a wide range of processed foods is still an emerging area of research, model studies and analyses of specific food products provide valuable insights. The following table summarizes representative data on the concentration of umami-contributing compounds, including free glutamic acid and related Maillard reaction products, and their sensory impact.

Food ProductKey Umami Compound(s)Concentration Range (mg/100g)Sensory OutcomeReference(s)
Dried TomatoesFructose-Glutamic Acid, Free Glutamic AcidNot explicitly quantified for Fructose-Glutamic Acid; Free Glutamic Acid: 140Pronounced umami taste[6]
Soy SauceFree Glutamic Acid, Glutamyl DipeptidesFree Glutamic Acid: ~1200Strong umami and savory flavor[7]
Chicken BrothFree Glutamic Acid, Inosine Monophosphate (IMP)Glutamic Acid: ~70Enhanced mouthfulness and continuity[6]
Lentinula edodes (Shiitake) Hydrolysates (Post-MR)5'-GMP, Aspartic Acid, Glutamic AcidEquivalent Umami Conc.: 293.84 g MSG/100gIncreased umami sensory score

Mechanism of Umami Perception: The T1R1/T1R3 Signaling Pathway

The umami taste of fructose-glutamic acid is perceived through its interaction with specific G protein-coupled receptors (GPCRs) on the taste buds. The primary receptor for umami taste is the T1R1/T1R3 heterodimer.[8][9] The binding of an umami substance like fructose-glutamic acid to this receptor initiates a downstream signaling cascade.

This cascade involves the activation of G proteins (specifically Gα-gustducin or Gα-transducin), which in turn activate phospholipase Cβ2 (PLCβ2).[4] PLCβ2 generates inositol triphosphate (IP3), which binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+). The increased intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing depolarization of the taste receptor cell. This depolarization ultimately leads to the release of neurotransmitters, which transmit the umami signal to the brain.[4]

dot

Umami_Signaling_Pathway cluster_membrane Taste Receptor Cell Membrane T1R1_T1R3 T1R1/T1R3 Receptor G_Protein G Protein (Gustducin/Transducin) T1R1_T1R3->G_Protein activates PLC PLCβ2 IP3 IP3 PLC->IP3 generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization causes Umami_Compound Fructose-Glutamic Acid Umami_Compound->T1R1_T1R3 G_Protein->PLC activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers Ca_Release->TRPM5 activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Signal to Brain (Umami Perception) Neurotransmitter->Brain

Caption: Umami Taste Transduction Pathway via the T1R1/T1R3 Receptor.

Experimental Protocols

Quantification of Fructose-Glutamic Acid by LC-MS/MS

The accurate quantification of fructose-glutamic acid in complex food matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Sample Preparation:

  • Homogenization: Solid food samples are homogenized to a fine powder or slurry.

  • Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, to isolate the polar Amadori compounds.[10]

  • Protein Precipitation: For high-protein matrices, a protein precipitation step is necessary. This is commonly done by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.[9]

  • Solid-Phase Extraction (SPE): Further cleanup may be required to remove interfering matrix components. Reversed-phase SPE can be used to remove hydrophobic compounds.[8]

  • Filtration: The final extract is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar Amadori compounds.[10]

  • Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for fructose-glutamic acid are monitored.

  • Quantification: Quantification is achieved by using a stable isotope-labeled internal standard, such as Fructose-glutamic Acid-D5, to correct for matrix effects and variations in instrument response. A calibration curve is generated using standards of known concentrations.

dot

Experimental_Workflow_LCMS Start Food Sample Homogenization Homogenization Start->Homogenization Extraction Extraction (e.g., Water/Methanol) Homogenization->Extraction Cleanup Sample Cleanup (Protein Precipitation/SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_Separation LC Separation (HILIC Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Concentration of Fructose-Glutamic Acid Data_Analysis->End

Caption: Experimental Workflow for LC-MS/MS Analysis.

Sensory Evaluation of Umami Taste

Descriptive sensory analysis with a trained panel is the gold standard for evaluating the umami taste of food ingredients.[5]

Protocol Outline:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and scale the intensity of the five basic tastes (sweet, sour, salty, bitter, and umami) using standard reference solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami).

  • Sample Preparation: Fructose-glutamic acid is dissolved in deionized water at various concentrations. A control sample (deionized water) and a reference umami sample (e.g., a known concentration of MSG) are also prepared. Samples are presented at a controlled temperature, typically room temperature, in coded, opaque cups.[5]

  • Evaluation Procedure:

    • Panelists are instructed to rinse their mouths thoroughly with deionized water before and between samples. Palate cleansers like unsalted crackers may also be used.[5]

    • Samples are presented in a randomized order to avoid bias.

    • Panelists rate the intensity of the umami taste of each sample on a structured scale (e.g., a 15-cm line scale anchored with "no umami" and "very strong umami").

  • Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in umami intensity between samples.

Conclusion

Fructose-glutamic acid, an Amadori compound formed during the Maillard reaction, is a key contributor to the desirable umami flavor in a wide range of processed foods. Understanding the conditions of its formation, its sensory properties, and the analytical methods for its quantification is crucial for the food industry in optimizing flavor development and for researchers studying the complex interplay of chemistry and taste perception. The methodologies and information presented in this guide provide a foundational framework for professionals in food science, flavor chemistry, and related fields.

References

A Preliminary Investigation of Fructose-Glutamic Acid-D5 in Glycation Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a fundamental process implicated in aging and the pathogenesis of various diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders. The initial, reversible formation of a Schiff base is followed by the Amadori rearrangement, leading to the production of more stable ketoamine adducts known as Amadori products. Fructose, a highly reactive reducing sugar, readily participates in these reactions, forming fructosylated adducts that can further progress to advanced glycation end-products (AGEs). The isotopic labeling of these molecules, such as in Fructose-glutamic Acid-D5, provides a powerful tool for tracing their metabolic fate and understanding their role in complex biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and its potential role in glycation research, particularly in the context of cellular signaling pathways.

Synthesis and Purification of this compound

The synthesis of this compound is primarily achieved through the Maillard reaction, a complex series of reactions between a reducing sugar (fructose) and an amino acid (L-glutamic acid-D5).

Experimental Protocol: Synthesis via the Maillard Reaction

Materials:

  • L-glutamic acid-D5

  • D-fructose

  • Phosphate buffer (e.g., 0.2 M, pH 7.4)

  • Methanol

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of L-glutamic acid-D5 and D-fructose in a phosphate buffer. The use of a phosphate buffer can help to improve the reaction yield.[1]

  • Reaction Incubation: The reaction mixture is typically heated to elevated temperatures, around 90°C, in an aqueous medium.[1] Alternatively, a reflux method can be employed where the reactants are mixed in an organic solvent like methanol and refluxed at temperatures between 40 and 80°C for an extended period, which can range from days to weeks.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the reaction mixture is cooled to room temperature. The primary method for purification is ion-exchange chromatography to separate the desired Amadori product from unreacted starting materials and byproducts.[1] Further purification can be achieved using preparative reverse-phase HPLC to achieve high purity.

Table 1: Comparison of Synthesis Methods for Amadori Products

Synthesis MethodTypical SolventTemperatureReaction TimeTypical YieldAdvantagesDisadvantages
Aqueous Heating Water/Phosphate Buffer~90°CHours to DaysVariableSimpler setup, uses water as solvent.Can lead to a complex mixture of products.
Reflux Method Methanol40-80°CDays to Weeks20-30%[1]Better control over reaction conditions.Longer reaction times, use of organic solvents.

Data Presentation: Physicochemical and Spectroscopic Data

The deuterated nature of this compound makes it an excellent internal standard for quantitative mass spectrometry-based studies.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄D₅NO₉
Molecular Weight 314.3 g/mol
CAS Number Not available (Unlabeled: 31105-01-8)
Appearance White to off-white solid
Solubility Soluble in water

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy - Broad O-H stretching (3200-3600 cm⁻¹) - C=O stretching (1650-1750 cm⁻¹) - N-H bending (1550-1650 cm⁻¹)
Nuclear Magnetic Resonance (NMR) - Complex proton and carbon spectra due to multiple stereoisomers. - Deuterium labeling at the 2,3,3,4,4-positions of the glutamic acid moiety leads to the absence of corresponding proton signals.
Mass Spectrometry (MS) - Electrospray ionization (ESI) often shows a prominent [M+H]⁺ ion. - The D5-label provides a distinct mass shift compared to the unlabeled analog, facilitating its identification and quantification.

Experimental Protocols: Analytical Methodologies

The analysis of this compound and other Amadori products requires sensitive and specific analytical techniques due to their complex nature and the presence of various isomers.

Protocol: HPLC-MS for the Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducible retention times.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI is generally preferred for Amadori products.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its unlabeled counterpart.

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of the analyte. For this compound, the precursor ion would be the [M+H]⁺ ion, and characteristic fragment ions would be monitored as product ions.

Role in Glycation Research and Cellular Signaling

Fructose-glutamic acid, as an Amadori product, is an early-stage intermediate in the formation of AGEs. The accumulation of AGEs is a key factor in the pathology of many chronic diseases. AGEs can exert their detrimental effects by cross-linking proteins, altering their structure and function, and by interacting with the Receptor for Advanced Glycation End Products (RAGE), which triggers intracellular signaling cascades leading to inflammation and oxidative stress.

Signaling Pathways

The binding of AGEs to RAGE is known to activate several downstream signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This activation leads to the transcription of pro-inflammatory cytokines and adhesion molecules, perpetuating a state of chronic inflammation. While the direct effect of this compound on these pathways has not been extensively studied, it is a crucial precursor to the AGEs that are known to be RAGE ligands.

G Fructose_Glutamic_Acid This compound (Amadori Product) AGEs Advanced Glycation End-products (AGEs) Fructose_Glutamic_Acid->AGEs Further Reactions RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB Signal Transduction Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Oxidative_Stress Oxidative Stress NFkB->Oxidative_Stress

Caption: Proposed pathway of this compound involvement in AGE-RAGE signaling.

Experimental Workflow for Investigating Signaling Effects

To elucidate the specific role of this compound in cellular signaling, the following experimental workflow can be employed.

G start Cell Culture (e.g., Macrophages, Endothelial cells) treatment Treatment with This compound start->treatment protein_analysis Protein Expression Analysis (Western Blot, ELISA) treatment->protein_analysis gene_analysis Gene Expression Analysis (RT-qPCR) treatment->gene_analysis ros_measurement ROS Measurement (e.g., DCFDA assay) treatment->ros_measurement nfkb_localization NF-κB Localization (Immunofluorescence) treatment->nfkb_localization rage_expression RAGE, p-NF-κB, IκBα protein_analysis->rage_expression cytokine_genes IL-6, TNF-α gene_analysis->cytokine_genes ros_levels Intracellular ROS ros_measurement->ros_levels nfkb_translocation Nuclear Translocation nfkb_localization->nfkb_translocation conclusion Elucidation of Signaling Effects rage_expression->conclusion cytokine_genes->conclusion ros_levels->conclusion nfkb_translocation->conclusion

Caption: Experimental workflow for studying the cellular effects of this compound.

Conclusion

This compound is a valuable tool in the field of glycation research. Its synthesis via the Maillard reaction is well-established, and various analytical techniques are available for its characterization and quantification. As a stable, isotopically labeled Amadori product, it can serve as a critical tracer to investigate the complex pathways of AGE formation and their subsequent biological effects. While the direct impact of this compound on specific signaling pathways requires further dedicated investigation, its role as a key intermediate in the glycation cascade positions it as a compound of significant interest for researchers in drug development and the study of age-related and metabolic diseases. Future studies should focus on elucidating its specific interactions with cellular receptors and its contribution to the activation of inflammatory and oxidative stress pathways.

References

Methodological & Application

Application Note: Simultaneous Determination of Fructose and Glutamic Acid-D5 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of fructose and deuterated glutamic acid (Glutamic Acid-D5). This method is particularly suited for researchers, scientists, and professionals in drug development and metabolic studies who require accurate quantification of these analytes in various sample matrices.

Introduction

Fructose is a simple sugar that plays a significant role in cellular metabolism. Glutamic acid is a key non-essential amino acid and neurotransmitter. The stable isotope-labeled form, Glutamic Acid-D5, is commonly used as an internal standard in quantitative mass spectrometry-based studies to correct for matrix effects and variations in sample processing. The simultaneous analysis of a sugar and an amino acid presents a chromatographic challenge due to their differing polarities and chemical properties.

This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) detection. HILIC is an ideal separation technique for highly polar compounds, enabling the retention and separation of both fructose and glutamic acid in a single chromatographic run without the need for derivatization.[1][2]

Experimental Protocols

Sample Preparation

A simple protein precipitation and dilution step is typically sufficient for sample clean-up from biological matrices like plasma or cell culture media.

Protocol:

  • To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing the internal standard (if Glutamic Acid-D5 is not the analyte of interest).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 10 mM ammonium acetate, pH 4.8).

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

HPLC-MS Method

This method utilizes a mixed-mode HILIC column for optimal separation.[2]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Amaze TH Tri-Modal HILIC Column (4.6 x 100 mm, 5 µm, 100Å)[2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.8
Mobile Phase B 80% Acetonitrile with 10 mM Ammonium Acetate, pH 4.8
Gradient Isocratic elution with 100% Mobile Phase B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Injection Volume 5 µL
Run Time 10 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

SIR/MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fructose179.05fragment ion
Glutamic Acid-D5151.08fragment ion

*Fragment ion masses for MRM to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the expected quantitative data for the described method. These values are representative and may vary depending on the specific instrumentation and sample matrix.

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Fructose~3.50.1 - 1000.030.1
Glutamic Acid-D5~5.20.1 - 1000.030.1

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis sample 1. Sample Collection protein_precipitation 2. Protein Precipitation (Acetonitrile) sample->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_transfer 4. Supernatant Transfer centrifugation->supernatant_transfer evaporation 5. Evaporation supernatant_transfer->evaporation reconstitution 6. Reconstitution evaporation->reconstitution hplc_injection 7. HPLC Injection reconstitution->hplc_injection hilic_separation 8. HILIC Separation hplc_injection->hilic_separation ms_detection 9. MS Detection hilic_separation->ms_detection data_analysis 10. Data Analysis ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for the analysis of Fructose and Glutamic Acid-D5.

Discussion

The presented HILIC-MS method provides a reliable and efficient means for the simultaneous quantification of fructose and Glutamic Acid-D5. The use of a mixed-mode HILIC column allows for the separation of these polar analytes in a single isocratic run, which simplifies method development and improves sample throughput.[2] Mass spectrometric detection offers high sensitivity and selectivity, which is crucial for the analysis of complex biological samples. The use of a stable isotope-labeled internal standard like Glutamic Acid-D5 is a standard practice that ensures high accuracy and precision of the quantitative results.

For laboratories without access to a mass spectrometer, alternative methods involving derivatization can be employed. Fructose can be derivatized with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV detection.[3][4][5] Similarly, glutamic acid can be derivatized with phenylisothiocyanate (PITC) for UV detection or with o-phthaldialdehyde (OPA) for fluorescence detection.[6][7] However, these approaches would require separate chromatographic methods or a more complex gradient and potentially different columns for the simultaneous analysis of both derivatized analytes. Therefore, the HILIC-MS method is recommended for its simplicity and superior performance.

References

Application Note: High-Throughput Analysis of Fructose-Glutamic Acid-D5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Fructose-Glutamic Acid-D5 in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fructose-Glutamic Acid is a Maillard reaction product formed from the non-enzymatic reaction of fructose and glutamic acid, which is relevant in food chemistry, nutrition, and disease research. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this specific Maillard reaction product.

Introduction

The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars.[1][2] These reactions lead to a diverse array of products that can impact the flavor, aroma, and nutritional quality of food.[2] Furthermore, the formation of Maillard reaction products (MRPs) in vivo, also known as advanced glycation end-products (AGEs), has been implicated in the pathogenesis of various chronic diseases.[3]

Fructose-Glutamic Acid is an early-stage Maillard reaction product formed from the condensation of fructose and glutamic acid.[4] Its detection and quantification are crucial for understanding the initial stages of the Maillard reaction in different systems. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and the use of Glutamic Acid-D5 as a precursor for the internal standard allows for reliable correction of analytical variability.[5][6] This application note provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Fructose-Glutamic Acid, using its D5-labeled analog as an internal standard.

Experimental Protocols

Synthesis of Fructose-Glutamic Acid and this compound Standards

A standard of Fructose-Glutamic Acid and its deuterated internal standard can be synthesized by reacting D-fructose with L-glutamic acid or L-glutamic acid-D5, respectively.[4]

Materials:

  • D-Fructose

  • L-Glutamic Acid

  • L-Glutamic Acid-D5[7]

  • Methanol

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Dissolve equimolar amounts of D-fructose and L-glutamic acid (or L-glutamic acid-D5) in a solution of methanol and water (1:1 v/v).

  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2-4 hours) to promote the Maillard reaction.

  • Monitor the reaction progress by taking aliquots and analyzing them by LC-MS.

  • Once the desired product is formed, cool the reaction mixture.

  • Purify the Fructose-Glutamic Acid and this compound using preparative High-Performance Liquid Chromatography (HPLC) or Solid Phase Extraction (SPE) to remove unreacted starting materials and byproducts.[4][8]

  • Lyophilize the purified fractions to obtain the standards in solid form.

  • Confirm the identity and purity of the standards using high-resolution mass spectrometry and NMR.

Sample Preparation

The following protocol is a general guideline for the extraction of Fructose-Glutamic Acid from a solid food matrix. The protocol may need to be optimized depending on the specific sample type.[9]

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • This compound internal standard solution

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenize the sample to ensure uniformity.[9]

  • Weigh a representative portion of the homogenized sample (e.g., 1 gram).

  • Add a known amount of the this compound internal standard solution.

  • Extract the sample with a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

  • Vortex the sample vigorously and then centrifuge to pellet solid debris.

  • Collect the supernatant.

  • For cleaner samples, a Solid Phase Extraction (SPE) step may be incorporated.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

Liquid Chromatography (LC) Conditions:

Given the polar nature of Fructose-Glutamic Acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[11][12]

ParameterValue
Column HILIC Column (e.g., Amide-based, 2.1 x 100 mm, 1.7 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification.[10]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following tables summarize the proposed MRM transitions and retention times for Fructose-Glutamic Acid and its deuterated internal standard. These values are theoretical and should be optimized empirically using the synthesized standards.

Table 1: Proposed MRM Transitions for Fructose-Glutamic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fructose-Glutamic Acid310.1130.110020
Fructose-Glutamic Acid310.184.110025
This compound315.1135.110020
This compound315.189.110025

Note: The precursor ion for Fructose-Glutamic Acid is calculated based on the addition of the molecular weight of fructose (180.16 g/mol ) and glutamic acid (147.13 g/mol ) minus the mass of a water molecule (18.01 g/mol ) and the addition of a proton. The product ions are proposed based on the known fragmentation of glutamic acid.[14] The values for the D5-labeled compound are adjusted accordingly. Collision energies are starting points and require optimization.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample spike Spike with this compound sample->spike extract Liquid Extraction spike->extract cleanup SPE Cleanup (Optional) extract->cleanup filter Filtration cleanup->filter lc HILIC Separation filter->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of Fructose-Glutamic Acid.

Conclusion

The described LC-MS/MS method provides a selective and sensitive tool for the quantification of Fructose-Glutamic Acid using a deuterated internal standard. This protocol offers a solid foundation for researchers in various fields to accurately measure this specific Maillard reaction product. The provided experimental details, including sample preparation, chromatography, and mass spectrometry parameters, can be adapted and optimized for specific applications and sample matrices. The use of the stable isotope-labeled internal standard is critical for achieving reliable and reproducible quantitative results.

References

Application Note: Quantitative Analysis of Fructose-Glutamic Acid in Food Matrices using Fructose-Glutamic Acid-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing, is fundamental to the development of color, flavor, and aroma in food.[1] Fructose-glutamic acid is an early-stage Maillard reaction product (MRP), also known as an Amadori product, formed from the condensation of fructose and glutamic acid. Monitoring the concentration of such MRPs is crucial for quality control in the food industry and for research into the potential physiological effects of these compounds.[2][3]

Accurate quantification of small polar molecules like fructose-glutamic acid in complex matrices such as food can be challenging due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source.[4] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting these variations, as it shares near-identical physicochemical properties with the analyte.[5] A deuterated internal standard co-elutes with the analyte, experiencing similar extraction recovery and ionization efficiency, thereby ensuring high accuracy and precision.[5][6]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fructose-glutamic acid in a representative food matrix. The method employs Fructose-glutamic Acid-D5 as an internal standard to ensure reliable and accurate results.

Experimental Protocols

Materials and Reagents
  • Analytes: Fructose-glutamic Acid (MW: 291.25 g/mol ), this compound (MW: 296.28 g/mol )

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), 0.22 µm syringe filters.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fructose-glutamic Acid and this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare serial dilutions of the Fructose-glutamic Acid stock solution in 80:20 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock to a final concentration of 100 ng/mL in 80:20 (v/v) acetonitrile/water.

Sample Preparation Protocol (Solid Phase Extraction)
  • Homogenization: Homogenize 1 gram of the food sample with 5 mL of 50:50 (v/v) methanol/water containing 0.1% formic acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Spiking: Transfer 1 mL of the supernatant to a new tube and add 20 µL of the 100 ng/mL IS working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the spiked supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of 80:20 (v/v) acetonitrile/water. Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Method

For the analysis of a polar compound like Fructose-glutamic Acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation technique.[7][8][9][10][11] HILIC provides good retention for polar analytes that are poorly retained on traditional reversed-phase columns.[9][10]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UHPLC System
Column HILIC Column (e.g., ZIC-HILIC), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 95% B; 2-8 min: 95-50% B; 8-10 min: 50% B; 10.1-12 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Note: These are proposed transitions. The glutamic acid moiety is known to lose water and CO, leading to a characteristic fragment at m/z 84.[12] The precursor ion is the protonated molecule [M+H]+.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fructose-glutamic Acid 292.184.1 (Quantifier)5022
292.1130.1 (Qualifier)5018
This compound 297.189.1 (Quantifier)5022

Results and Data Presentation

The use of this compound ensures that variations from the sample matrix and instrument are normalized, leading to excellent linearity and reproducibility.

Table 4: Calibration Curve and Sensitivity

ParameterValue
Calibration Range 1 - 1000 ng/mL
Linearity (R²) > 0.998
Weighting 1/x²
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL

Table 5: Method Precision and Accuracy

The precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ 16.8104.58.2102.1
Low QC 35.298.76.599.5
Mid QC 1003.1101.24.3100.8
High QC 8002.599.33.8101.5

The validation parameters presented demonstrate that the method is robust, reliable, and fit for purpose, adhering to typical bioanalytical method validation guidelines.[4][5][6][13][14]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Food Sample Homogenization Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Solid Phase Extraction (SPE) Spike->Extract Recon 4. Drydown & Reconstitution Extract->Recon LC 5. HILIC Separation Recon->LC MS 6. ESI-MS/MS Detection (MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Calculate 8. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 9. Quantification via Calibration Curve Calculate->Quantify G cluster_process Analytical Process cluster_variation Sources of Variation cluster_detection Detection & Calculation P_Analyte Analyte (Fructose-glutamic Acid) V_Extract Extraction Loss P_Analyte->V_Extract P_IS Internal Standard (IS) (this compound) P_IS->V_Extract V_Matrix Matrix Effects (Ion Suppression/Enhancement) D_Analyte Analyte Signal V_Extract->D_Analyte D_IS IS Signal V_Extract->D_IS V_Inject Injection Volume V_Matrix->D_Analyte V_Matrix->D_IS V_Inject->D_Analyte V_Inject->D_IS Ratio Ratio (Analyte Signal / IS Signal) Remains Constant D_Analyte->Ratio D_IS->Ratio

References

Application of Fructose-glutamic Acid-D5 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-glutamic Acid-D5 is a deuterated Amadori compound, a product of the Maillard reaction between fructose and glutamic acid.[1][2] While traditionally studied in the context of food chemistry and glycation processes, its unique structure as a stable isotope-labeled molecule presents novel opportunities for its use as a tracer in metabolic studies.[1] This document outlines the potential applications and provides a detailed protocol for utilizing this compound to trace the metabolic fate of both its fructose and glutamic acid moieties in biological systems.

The consumption of fructose has been linked to various metabolic alterations, including increased synthesis of glutamate and fatty acids.[3][4] Isotopic tracer studies are fundamental to understanding the metabolic pathways and fluxes of nutrients like fructose.[5] By using this compound, researchers can investigate the uptake and breakdown of this Amadori compound and the subsequent incorporation of its deuterated components into downstream metabolic pathways. This can provide valuable insights into nutrient utilization, particularly in the context of metabolic diseases and drug development.[6][7]

Principle of the Application

This compound contains five deuterium atoms on the glutamic acid portion of the molecule. When introduced into a biological system, such as cell culture or an in vivo model, the compound can be metabolized. The deuterated (D5) glutamic acid, or metabolites derived from it, can be distinguished from their unlabeled counterparts by mass spectrometry. This allows for the precise tracking of the labeled molecule's journey through various metabolic pathways. Potential applications include studying the bioavailability and metabolism of Amadori compounds, and tracing the contribution of the glutamic acid moiety to the tricarboxylic acid (TCA) cycle and other related pathways.

Experimental Protocols

1. Cell Culture and Treatment

This protocol is designed for an in vitro experiment using a relevant cell line (e.g., hepatocytes, adipocytes, or cancer cells) to trace the metabolism of this compound.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • This compound

    • 6-well or 12-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Cell Seeding: Seed the cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.

    • Cell Growth: Culture the cells in complete medium for 24-48 hours.

    • Tracer Introduction:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

      • On the day of the experiment, remove the complete medium from the cells and wash them once with warm PBS.

      • Add fresh medium containing the desired concentration of this compound (e.g., 100 µM to 1 mM, to be optimized for the specific cell line and experimental goals). Include a control group with an unlabeled equivalent or no tracer.

    • Incubation: Incubate the cells with the tracer-containing medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolite labeling.

    • Sample Collection: At each time point, collect both the cell culture medium and the cells for metabolite analysis.

2. Metabolite Extraction

  • Materials:

    • 80% Methanol (pre-chilled at -80°C)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge (capable of 4°C)

    • Nitrogen gas evaporator or lyophilizer

  • Procedure for Cell Extraction:

    • Place the culture plate on ice.

    • Aspirate the medium (can be saved for extracellular metabolite analysis).

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen gas or by lyophilization.

    • Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF-MS) is recommended for this analysis.[8]

  • Procedure:

    • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.

    • Chromatographic Separation: Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer in both positive and negative ion modes. Create an inclusion list of expected labeled metabolites, including D5-glutamic acid and its downstream products.

    • Data Analysis: Process the raw data to identify and quantify the deuterated metabolites. The isotopic enrichment can be calculated to determine the extent of labeling in each metabolite pool.

Data Presentation

The following tables represent hypothetical data from a tracer experiment using this compound in a cancer cell line known to have high glutamine metabolism.

Table 1: Isotopic Enrichment of Key Metabolites Over Time

Metabolite2 hours6 hours12 hours24 hours
D5-Glutamic Acid 15%45%70%85%
D5-Glutamine 10%35%60%75%
D4-α-Ketoglutarate 5%20%40%55%
D4-Succinate 2%10%25%40%
D4-Fumarate 1%8%20%35%
D4-Malate 1%9%22%38%
D3-Aspartate 3%12%28%42%

Table 2: Fold Change in Labeled Metabolite Abundance (24 hours vs. Control)

MetaboliteFold Changep-value
D5-Glutamic Acid 150.2< 0.001
D5-Glutamine 125.8< 0.001
D4-α-Ketoglutarate 80.5< 0.001
D3-Aspartate 65.3< 0.01

Visualizations

metabolic_pathway cluster_uptake Cellular Uptake and Breakdown cluster_tca TCA Cycle cluster_related Related Pathways FGA_D5 This compound Fructose Fructose FGA_D5->Fructose Glu_D5 Glutamic Acid-D5 FGA_D5->Glu_D5 aKG_D4 α-Ketoglutarate-D4 Glu_D5->aKG_D4 Glutamate Dehydrogenase Gln_D5 Glutamine-D5 Glu_D5->Gln_D5 Glutamine Synthetase Succ_D4 Succinate-D4 aKG_D4->Succ_D4 Fum_D4 Fumarate-D4 Succ_D4->Fum_D4 Mal_D4 Malate-D4 Fum_D4->Mal_D4 Asp_D3 Aspartate-D3 Mal_D4->Asp_D3 Transaminase

Caption: Metabolic fate of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Tracer Administration cluster_analysis Sample Analysis A Seed Cells B Incubate for 24-48h A->B C Add this compound B->C D Incubate for Time Course C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for metabolic tracer studies.

logical_relationship cluster_premise Premise cluster_compound Tracer Compound cluster_application Application P1 Fructose metabolism is linked to glutamate synthesis C This compound P1->C P2 Stable isotopes are effective metabolic tracers P2->C A Trace the metabolic fate of the glutamic acid moiety post-uptake C->A

Caption: Rationale for using this compound.

References

Application Note: Quantification of Fructose-glutamic Acid in Food Matrices by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing, is responsible for the development of color, flavor, and aroma in many foods.[1][2] An important intermediate class of compounds formed during the initial stages of this reaction are Amadori rearrangement products.[1][3] Fructose-glutamic acid is the Amadori product formed from the reaction of fructose and glutamic acid. Monitoring the concentration of such compounds is crucial for food quality control and for research into the nutritional and physiological effects of Maillard reaction products.[2]

This application note details a robust and sensitive method for the quantification of Fructose-glutamic acid in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay (SIDA). The use of a deuterated internal standard, Fructose-glutamic Acid-D5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5] This method is intended for researchers in food science, quality control laboratories, and professionals involved in drug development where protein glycation is studied.[6]

Experimental Protocols

Materials and Reagents
  • Standards: Fructose-glutamic Acid (Analyte), this compound (Internal Standard, IS). The molecular formula of the D5-labeled standard is C₁₁D₅H₁₄NO₉ with a molecular weight of 314.301 daltons.[6]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), and Ultrapure Water.

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent for dispersive SPE (d-SPE).[7]

  • Extraction Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

  • Solid Phase Extraction (SPE): C18 SPE cartridges (if d-SPE is not used).[8]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fructose-glutamic Acid and this compound in ultrapure water to prepare individual stock solutions. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with ultrapure water to create intermediate stock solutions.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with ultrapure water.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte's intermediate solution into a blank matrix extract, ranging from 5 ng/mL to 1000 ng/mL. Add a constant amount of the internal standard spiking solution to each calibrator.

Sample Preparation

The following protocol is a general procedure adaptable to various food matrices like soups, sauces, or chips.[8][9]

  • Homogenization: Homogenize solid food samples to a fine powder or paste. For liquid samples, use them directly.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the Internal Standard Spiking Solution (1 µg/mL).

    • Add 10 mL of ultrapure water and 10 mL of acetonitrile.[7]

    • Add 4 g of MgSO₄ and 0.5 g of NaCl to induce phase separation.[7]

    • Vortex vigorously for 5 minutes and centrifuge at 5000 x g for 10 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA sorbent and 150 mg of anhydrous MgSO₄.[7]

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

experimental_workflow Experimental Workflow for Fructose-glutamic Acid Analysis cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_final_prep Final Preparation & Analysis sample 1. Homogenize Food Sample spike 2. Spike with this compound (IS) sample->spike extract 3. Add Water, Acetonitrile, Salts & Vortex spike->extract centrifuge1 4. Centrifuge to Separate Layers extract->centrifuge1 aliquot 5. Take Aliquot of Acetonitrile Layer centrifuge1->aliquot dspe 6. Add PSA Sorbent & MgSO4 aliquot->dspe centrifuge2 7. Vortex and Centrifuge dspe->centrifuge2 evap 8. Evaporate Supernatant centrifuge2->evap recon 9. Reconstitute in Mobile Phase evap->recon filter 10. Filter and Inject recon->filter lcms 11. LC-MS/MS Analysis filter->lcms

Caption: A flowchart of the sample preparation and analysis protocol.

LC-MS/MS Instrumental Parameters

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B (0 min) -> 50% B (8 min) -> 95% B (10 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 12 minutes |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Fructose-glutamic Acid 310.1 130.1 (Quantifier) 100 15
310.1 84.1 (Qualifier) 100 25
This compound (IS) 315.1 135.1 (Quantifier) 100 15

Note: Precursor ion for the deuterated standard is consistent with its reported mass plus a proton [M+H]⁺.[6] Product ions and collision energies are illustrative and require optimization.

Data Presentation and Method Performance

Data is processed by integrating the peak areas for the specified MRM transitions of the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with 1/x weighting is typically used. The concentration of Fructose-glutamic acid in samples is then calculated from this curve.

The method's performance should be validated according to standard guidelines. The following table summarizes expected performance characteristics based on similar SIDA methods for analytes in complex matrices.[5][9]

Table 4: Illustrative Method Validation Parameters

Parameter Result Description
Linearity (R²) > 0.995 Demonstrates a linear response across the calibration range.
LOD (Limit of Detection) ~1.5 µg/kg The lowest concentration that can be reliably detected.[9]
LOQ (Limit of Quantitation) ~5.0 µg/kg The lowest concentration that can be accurately quantified.[9]
Accuracy (Recovery) 90 - 110% The percentage of known added analyte recovered from a blank matrix.

| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate measurements. |

The following table provides a hypothetical example of quantitative results for Fructose-glutamic acid in different food products. Actual concentrations will vary significantly based on ingredients and processing conditions.

Table 5: Hypothetical Quantitative Data for Fructose-glutamic Acid

Food Matrix Mean Concentration (mg/kg) ± SD (n=3)
Tomato Soup 15.2 ± 1.8
Beef Bouillon Cube 185.6 ± 15.3
Potato Chips 8.9 ± 0.9

| Soy Sauce | 250.1 ± 21.7 |

Conclusion

This application note presents a detailed protocol for the selective and accurate quantification of Fructose-glutamic acid in diverse food matrices. The combination of a stable isotope-labeled internal standard with LC-MS/MS provides a robust methodology suitable for both routine quality control and advanced food science research. The described sample preparation is effective in removing matrix interferences, and the instrumental parameters are optimized for high sensitivity and throughput.

References

Application Notes and Protocols for Studying Protein Glycation with Fructose and Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a post-translational modification implicated in aging and the pathogenesis of various diseases, including diabetes and its complications. Fructose, a common dietary monosaccharide, has been shown to be a more potent glycating agent than glucose.[1][2] The study of protein glycation is crucial for understanding disease mechanisms and for the development of therapeutic inhibitors.

These application notes provide a detailed protocol for the in vitro study of protein glycation using fructose as the glycating agent. The protocol outlines the use of Bovine Serum Albumin (BSA) as a model protein and incorporates Fructose-Glutamic Acid-D5 as an internal standard for the accurate quantification of glycation products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed to offer high reproducibility and accuracy for researchers investigating the kinetics of protein glycation and the efficacy of potential inhibitors.

Overview of the Experimental Workflow

The experimental workflow is divided into three main stages: in vitro protein glycation, sample preparation for mass spectrometry, and LC-MS/MS analysis. An overview of this process is depicted in the following diagram.

G cluster_0 In Vitro Glycation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A Prepare BSA and Fructose Solutions B Incubate BSA with Fructose A->B C Stop Glycation Reaction B->C D Protein Precipitation and Digestion C->D E Addition of Glutamic Acid-D5 Internal Standard D->E F Solid Phase Extraction (SPE) Cleanup E->F G Inject Sample F->G H LC Separation G->H I MS/MS Detection and Quantification H->I

Figure 1: Experimental workflow for protein glycation analysis.

Key Experimental Protocols

In Vitro Protein Glycation with Fructose

This protocol describes the incubation of Bovine Serum Albumin (BSA) with fructose to induce glycation under controlled conditions.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Fructose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).

    • Prepare a 1 M stock solution of D-fructose in sterile water.

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water to inhibit microbial growth.

  • Incubation:

    • In sterile microcentrifuge tubes, combine the following to a final volume of 1 mL:

      • BSA stock solution to a final concentration of 1 mg/mL.

      • Fructose stock solution to a final concentration of 50 mM, 100 mM, and 250 mM.

      • Sodium azide solution to a final concentration of 0.02%.

      • Adjust the final volume with PBS (pH 7.4).

    • Prepare a control sample containing BSA and sodium azide in PBS without fructose.

    • Incubate all tubes at 37°C for 7, 14, and 21 days.

  • Termination of Reaction:

    • After each time point, stop the reaction by freezing the samples at -80°C until further analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol details the steps for preparing the glycated BSA samples for mass spectrometry analysis, including protein digestion and the addition of the internal standard.

Materials:

  • Glycated BSA samples

  • Glutamic Acid-D5

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • Solid Phase Extraction (SPE) C18 cartridges

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Denaturation and Reduction:

    • Thaw the glycated BSA samples.

    • To 100 µg of protein, add 8 M urea to a final concentration of 4 M.

    • Add 100 mM DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the samples to room temperature.

    • Add 200 mM iodoacetamide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C overnight (16-18 hours).

  • Addition of Internal Standard:

    • Prepare a stock solution of Glutamic Acid-D5.

    • Spike the digested samples with Glutamic Acid-D5 to a final concentration of 10 µM.

  • Desalting:

    • Acidify the samples with formic acid to a final concentration of 0.1%.

    • Perform desalting using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Drying:

    • Dry the eluted peptides using a lyophilizer or vacuum concentrator.

    • Store the dried peptides at -80°C until LC-MS/MS analysis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the LC-MS/MS analysis of BSA glycated with fructose at different concentrations and incubation times. The data is presented as the relative abundance of a specific glycated peptide (e.g., a fructosylated lysine-containing peptide) normalized to the internal standard, Glutamic Acid-D5.

Table 1: Effect of Fructose Concentration on BSA Glycation over 21 Days

Fructose Concentration (mM)Relative Abundance of Glycated Peptide (Day 7)Relative Abundance of Glycated Peptide (Day 14)Relative Abundance of Glycated Peptide (Day 21)
0 (Control)1.0 ± 0.11.2 ± 0.21.5 ± 0.2
5015.3 ± 1.835.8 ± 3.162.5 ± 5.4
10028.9 ± 2.568.2 ± 5.9115.7 ± 9.8
25055.1 ± 4.7125.4 ± 11.3210.3 ± 18.1

Table 2: Time-Dependent Increase in BSA Glycation at 100 mM Fructose

Incubation Time (Days)Relative Abundance of Glycated PeptideFold Change vs. Day 0
01.0 ± 0.11.0
728.9 ± 2.528.9
1468.2 ± 5.968.2
21115.7 ± 9.8115.7

Signaling Pathway and Logical Relationships

The process of protein glycation initiates with the non-enzymatic reaction between a reducing sugar and an amino group on a protein, leading to the formation of a Schiff base. This intermediate then undergoes rearrangement to form a more stable Amadori product. Over time, these early glycation products can undergo further complex reactions to form Advanced Glycation Endproducts (AGEs).

G Protein Protein (with free amino group) SchiffBase Schiff Base (Unstable) Protein->SchiffBase Fructose Fructose (Reducing Sugar) Fructose->SchiffBase Amadori Amadori Product (Early Glycation) SchiffBase->Amadori Rearrangement AGEs Advanced Glycation Endproducts (AGEs) Amadori->AGEs Oxidation, Dehydration, Condensation

Figure 2: Simplified pathway of protein glycation by fructose.

Conclusion

The provided protocols offer a robust framework for the quantitative investigation of protein glycation by fructose. The use of an internal standard, Glutamic Acid-D5, ensures high accuracy and precision in LC-MS/MS-based quantification. This methodology is valuable for researchers in academia and the pharmaceutical industry aiming to elucidate the mechanisms of glycation and to screen for potential therapeutic agents that can inhibit this detrimental protein modification. Careful adherence to these protocols will enable the generation of reliable and reproducible data, contributing to a deeper understanding of the role of protein glycation in health and disease.

References

isocratic elution techniques for separating Amadori compounds like Fructose-glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amadori compounds, formed through the Maillard reaction between a reducing sugar and an amino acid, are of significant interest in food science, clinical chemistry, and drug development. Fructose-glutamic Acid-D5 is a deuterated Amadori compound often used as an internal standard in quantitative mass spectrometry-based studies. Accurate separation and quantification of such polar compounds are crucial for understanding their roles in various biological and chemical processes.

This document provides detailed application notes and protocols for the isocratic elution of this compound using High-Performance Liquid Chromatography (HPLC). The described method is designed to be robust and suitable for routine analysis in a research or drug development setting.

Signaling Pathway: Maillard Reaction and Advanced Glycation End-product (AGE) Formation

Amadori compounds like Fructose-glutamic Acid are key intermediates in the Maillard reaction pathway. This non-enzymatic browning reaction ultimately leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in various physiological and pathological processes through their interaction with the Receptor for Advanced Glycation End-products (RAGE), triggering cellular signaling cascades.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Fructose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base + Amino_Acid Amino Acid (e.g., Glutamic Acid) Amino_Acid->Schiff_Base + Amadori_Compound Amadori Compound (Fructose-glutamic Acid) Schiff_Base->Amadori_Compound Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., 3-deoxyglucosone) Amadori_Compound->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Cellular_Signaling Cellular Signaling (Inflammation, Oxidative Stress) RAGE->Cellular_Signaling Activation

Maillard reaction pathway leading to AGE formation.

Experimental Workflow for this compound Analysis

A systematic workflow is essential for accurate and reproducible quantification of this compound. The following diagram outlines the key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue Homogenate) Internal_Standard Spiking with This compound Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Separation Isocratic HPLC Separation Filtration->HPLC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Workflow for this compound analysis.

Detailed Application Notes and Protocols

Objective

To develop and validate a robust isocratic HPLC method for the separation and quantification of this compound in biological matrices.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Column: A mixed-mode or HILIC column suitable for the retention of polar compounds. A recommended column is a Mixed-Mode Obelisk N (2.1 x 100 mm, 5 µm) .

  • Chemicals and Reagents:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

Chromatographic Conditions

The following isocratic method has been optimized for the separation of this compound.

ParameterValue
Column Mixed-Mode Obelisk N (2.1 x 100 mm, 5 µm)
Mobile Phase 80% Acetonitrile, 20% Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Run Time 10 minutes
Detection ESI-MS/MS (Positive Ion Mode)
Mass Spectrometry Parameters

For targeted quantification, Multiple Reaction Monitoring (MRM) is employed.

ParameterThis compound
Precursor Ion (m/z) 313.1
Product Ion (m/z) 135.1
Collision Energy (eV) 15
Dwell Time (ms) 100
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Preparation: a. To 100 µL of the biological sample (e.g., plasma), add 10 µL of an appropriate internal standard solution (if this compound is not the internal standard itself). b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation: Quantitative Performance

The developed isocratic HPLC method should be validated for its performance. The following table summarizes the expected quantitative data for the analysis of this compound.

ParameterResult
Retention Time (min) Approximately 4.5
Linearity (r²) > 0.995
Range (ng/mL) 1 - 500
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5% (Intra-day), < 7% (Inter-day)
Peak Asymmetry 0.9 - 1.5

Conclusion

The described isocratic HPLC method provides a reliable and efficient means for the separation and quantification of the Amadori compound this compound. The use of a mixed-mode column allows for sufficient retention of this polar analyte under isocratic conditions, leading to a simple and robust analytical workflow. This method is well-suited for high-throughput analysis in research and drug development laboratories. Proper method validation is crucial to ensure the accuracy and precision of the obtained results.

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Fructose-Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is of significant interest in food science and biomedical research due to the formation of a complex mixture of products, including Amadori compounds. Fructose-glutamic acid is one such Amadori product, and its quantification is crucial for understanding food quality and potential physiological effects. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the analysis of these polar and thermally labile compounds.[1][2]

This application note details a robust method for the quantification of fructose-glutamic acid using a stable isotope-labeled internal standard, Fructose-glutamic Acid-D5, by LC-ESI-MS/MS. The use of a deuterated internal standard is a reliable method to correct for matrix effects and variations in instrument response, ensuring accurate and precise quantification.[3][4][5][6]

Principle

This method utilizes liquid chromatography to separate fructose-glutamic acid from other matrix components. The eluent is then introduced into an electrospray ionization source, where the analyte and internal standard are ionized, typically forming protonated molecules [M+H]+.[7] These ions are then transferred into the mass spectrometer.

Quantification is achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ions of the analyte and internal standard are selectively isolated and fragmented. Specific product ions for each are then monitored. The ratio of the analyte's product ion intensity to that of the internal standard's product ion is used to calculate the concentration of the analyte in the sample, based on a calibration curve. This technique provides high specificity and sensitivity.[8]

Materials and Reagents

  • Fructose-glutamic acid analytical standard

  • This compound internal standard

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters, 0.22 µm PTFE

  • Autosampler vials

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve fructose-glutamic acid and this compound in ultrapure water to a final concentration of 1 mg/mL.

  • Intermediate Stock Solutions (100 µg/mL):

    • Dilute the primary stock solutions with ultrapure water to obtain intermediate stock solutions of 100 µg/mL for both the analyte and the internal standard.

  • Working Internal Standard Solution (1 µg/mL):

    • Dilute the intermediate internal standard solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte's intermediate stock solution into a constant volume of the working internal standard solution. Dilute with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., food, biological fluid). A general protocol for a liquid sample is provided below.

  • Aliquoting:

    • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 1 µg/mL working internal standard solution.

  • Protein Precipitation (if necessary):

    • Add 400 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Parameters

The following are typical starting parameters and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V[9]
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Source Temperature 120°C
Collision Gas Argon
MRM Transitions

The exact m/z values should be confirmed by infusing the standards into the mass spectrometer. The fragmentation of fructose-amino acid adducts often involves neutral losses of water and formaldehyde.[10][11]

Table 3: MRM Transitions for Fructose-Glutamic Acid and its D5-labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fructose-glutamic acid292.1130.1 (Glutamic acid fragment)10020
Fructose-glutamic acid292.184.1 (Glutamic acid fragment)10025
This compound297.1135.1 (Glutamic acid-D5 fragment)10020
This compound297.189.1 (Glutamic acid-D5 fragment)10025

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of fructose-glutamic acid in the samples is then determined from this curve.

Table 4: Representative Quantitative Performance Data

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 90 - 110%

Note: These values are representative and should be determined during method validation.

Visualization of Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Aliquoting spike Spike with This compound sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc HILIC Separation filter->lc standards Calibration Standards Preparation standards->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Precursor Ion Selection (Q1) esi->ms1 cid Collision-Induced Dissociation (Q2) ms1->cid ms2 Product Ion Monitoring (Q3) cid->ms2 integration Peak Integration ms2->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Fructose-glutamic Acid calibration->quantification

Caption: Workflow for the quantification of Fructose-glutamic Acid.

References

Application Note: Tandem Mass Spectrometry for Fragmentation Analysis of Fructose-Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, results in the formation of a complex mixture of compounds, including Amadori products.[1] Fructose-glutamic acid is an Amadori product formed from the reaction of fructose and glutamic acid. Its deuterated isotopologue, Fructose-glutamic Acid-D5, is a critical internal standard for accurate quantification in complex biological matrices using stable isotope dilution assays with tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the fragmentation analysis of this compound using tandem mass spectrometry, offering insights into its characteristic fragmentation pattern, which is essential for developing robust quantitative methods.

The analysis of Amadori products is crucial in food science to understand flavor and color development, as well as in biomedical research due to their association with aging and various diseases.[1] Tandem mass spectrometry provides the high selectivity and sensitivity required for the characterization and quantification of these compounds in intricate samples.[1]

Experimental Protocols

Sample Preparation

A simple protein precipitation and dilution method is effective for the extraction of this compound from biological samples such as plasma or tissue homogenates.

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of the sample (e.g., plasma), add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar this compound. A C18 column can also be used with appropriate mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 50% B

      • 5-6 min: Linear gradient to 5% B

      • 6-8 min: Hold at 5% B

      • 8.1-10 min: Return to 95% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

Results and Discussion

Predicted Fragmentation of this compound

The predicted molecular weight of this compound ([M+H]⁺) is m/z 315.1. Based on the known fragmentation patterns of Amadori products and glutamic acid-containing compounds, the following fragmentation pathway is proposed. The initial fragmentation involves the neutral loss of water molecules from the fructose moiety. Subsequent fragmentation can lead to the cleavage of the bond between the sugar and the amino acid, as well as fragmentation within the glutamic acid-D5 portion.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, which can be used to set up MRM transitions for quantification. The relative abundance is an estimate and should be optimized experimentally.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/LossRelative Abundance (%)
315.1297.1[M+H - H₂O]⁺80
315.1279.1[M+H - 2H₂O]⁺100
315.1153.1[Glutamic Acid-D5 + H]⁺60
315.1135.1[Glutamic Acid-D5 + H - H₂O]⁺40
315.189.1Immonium ion of Glutamic Acid-D570

Visualizations

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (ACN) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

G Proposed Fragmentation Pathway of this compound Precursor This compound [M+H]⁺ m/z 315.1 Fragment1 [M+H - H₂O]⁺ m/z 297.1 Precursor->Fragment1 - H₂O Fragment2 [M+H - 2H₂O]⁺ m/z 279.1 Precursor->Fragment2 - 2H₂O Fragment3 [Glutamic Acid-D5 + H]⁺ m/z 153.1 Precursor->Fragment3 - C₆H₁₀O₅ Fragment4 [Glutamic Acid-D5 + H - H₂O]⁺ m/z 135.1 Fragment3->Fragment4 - H₂O Fragment5 Immonium Ion m/z 89.1 Fragment3->Fragment5 - CO - H₂O

Caption: Proposed fragmentation pathway of protonated this compound.

Conclusion

This application note details a comprehensive and robust LC-MS/MS protocol for the fragmentation analysis of this compound. The provided experimental conditions and predicted fragmentation data serve as a valuable starting point for researchers developing quantitative methods for Amadori products in various matrices. The characteristic fragment ions, particularly the neutral losses of water and the formation of the glutamic acid-D5 immonium ion, provide high specificity for MRM-based quantification. This methodology is applicable to a wide range of research areas, including food chemistry, clinical diagnostics, and drug development, where the accurate measurement of Maillard reaction products is of significant interest.

References

utilizing Fructose-glutamic Acid-D5 for tracking fructose metabolism in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing Stable Isotope-Labeled Tracers for Tracking Fructose Metabolism In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of fructose metabolism is critical for understanding its role in health and diseases such as non-alcoholic fatty liver disease (NAFLD), insulin resistance, and metabolic syndrome. In vivo tracking of fructose metabolism provides invaluable insights into its absorption, organ-specific uptake, and conversion into other metabolites. While various methods exist for this purpose, stable isotope tracing, coupled with mass spectrometry, offers a powerful and quantitative approach.

This document provides detailed application notes and protocols for utilizing stable isotope-labeled fructose to track its metabolic fate in vivo. While the initial query specified "Fructose-glutamic Acid-D5," our comprehensive literature review indicates that this compound is an Amadori product formed from the Maillard reaction between fructose and glutamic acid.[1][2] Its primary application in research is related to the study of glycation and the biological effects of Maillard reaction products, rather than as a direct tracer for the metabolic pathways of the fructose molecule itself. Therefore, these protocols will focus on the use of more direct and established tracers, such as deuterated fructose (e.g., [6,6'-²H₂]-fructose) or carbon-13 labeled fructose (e.g., [U-¹³C₆]-fructose), which are widely used to trace the backbone of the fructose molecule through its metabolic conversions.

Overview of the Isotope Tracing Approach

Stable isotope tracing involves the administration of a labeled substrate (e.g., deuterated fructose) to a biological system and monitoring the incorporation of the isotope into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes through various pathways. The general workflow for an in vivo fructose metabolism study using a stable isotope tracer is as follows:

  • Tracer Selection and Preparation: Choose a suitable isotopically labeled fructose variant.

  • Animal Model and Acclimation: Select an appropriate animal model and allow for proper acclimation.

  • Tracer Administration: Administer the labeled fructose via a chosen route (e.g., oral gavage, intravenous infusion).

  • Sample Collection: Collect biological samples (blood, tissues) at specified time points.

  • Sample Preparation: Process the collected samples to extract metabolites.

  • Analytical Measurement: Analyze the metabolite extracts using mass spectrometry to determine isotopic enrichment.

  • Data Analysis and Interpretation: Calculate metabolic flux rates and interpret the results in the context of the biological question.

Experimental Protocols

Protocol for In Vivo Administration of Deuterated Fructose in a Mouse Model

This protocol is adapted from methodologies described for in vivo metabolic imaging and tracing studies.[3]

Materials:

  • [6,6'-²H₂]-fructose (or other deuterated fructose)

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Gavage needles or infusion pumps and catheters

  • Anesthesia (if required for the procedure)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Preparation:

    • Acclimate mice to the experimental conditions for at least one week.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water to ensure a baseline metabolic state.

  • Tracer Preparation:

    • Prepare a solution of [6,6'-²H₂]-fructose in sterile saline at the desired concentration. A typical dose for mice is 1.3 g of deuterated substrate per kg of body weight.[3]

    • Ensure the solution is sterile if administering intravenously.

  • Tracer Administration (Choose one method):

    • Oral Gavage:

      • Gently restrain the mouse.

      • Insert the gavage needle into the esophagus and slowly administer the deuterated fructose solution.

    • Intravenous (IV) Infusion:

      • Anesthetize the mouse.

      • Insert a catheter into the tail vein.

      • Administer the deuterated fructose solution as a bolus injection or a slow infusion over a set period (e.g., 30 minutes).[3]

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-administration. Place blood into EDTA-coated tubes and immediately centrifuge to separate plasma.

    • Tissues: At the end of the experiment, euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, small intestine, adipose tissue, brain). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Storage: Store plasma and frozen tissue samples at -80°C until further processing.

Protocol for Metabolite Extraction from Tissues

Materials:

  • Frozen tissue samples

  • 80% Methanol (pre-chilled to -80°C)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add the appropriate volume of pre-chilled 80% methanol (e.g., 1 mL for 50 mg of tissue).

    • Homogenize the tissue until a uniform suspension is achieved.

  • Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar metabolites.

    • For analysis of different metabolite classes, the pellet (containing proteins and lipids) can be further processed.

  • Drying:

    • Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

Protocol for Mass Spectrometry Analysis

This is a general protocol for LC-MS/MS analysis. Specific parameters will need to be optimized based on the instrument and the metabolites of interest.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase)

  • Mobile phases (e.g., water with formic acid, acetonitrile with formic acid)

  • Metabolite standards (for retention time and fragmentation pattern confirmation)

Procedure:

  • LC Separation:

    • Inject the reconstituted sample onto the LC column.

    • Run a gradient elution to separate the metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Use a targeted approach (e.g., Multiple Reaction Monitoring - MRM) to detect and quantify the deuterated and non-deuterated forms of fructose and its downstream metabolites (e.g., glucose, lactate, glutamate).

    • For untargeted analysis, use a full scan mode to identify all labeled species.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the isotopic enrichment (the percentage of the metabolite pool that is labeled).

    • Use metabolic flux analysis software to model the flow of the deuterium label through the metabolic network.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an in vivo fructose tracing experiment.

Table 1: Isotopic Enrichment of Key Metabolites in Liver Tissue 60 Minutes After [6,6'-²H₂]-fructose Administration

MetaboliteIsotopic Enrichment (%)
Fructose85.2 ± 5.1
Glucose41.5 ± 3.8
Lactate25.8 ± 2.9
Glutamate10.3 ± 1.5
Alanine18.7 ± 2.2

Table 2: Time-Course of Labeled Glucose in Plasma Following [6,6'-²H₂]-fructose Gavage

Time (minutes)Labeled Glucose Concentration (µM)
00
15150.3 ± 25.1
30325.8 ± 40.7
60410.2 ± 55.3
120280.6 ± 38.9

Visualization of Pathways and Workflows

Fructose Metabolism Signaling Pathway

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis G3P->Gluconeogenesis Pyruvate Pyruvate Glycolysis->Pyruvate Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Glucose Glucose Gluconeogenesis->Glucose

Caption: Major pathways of hepatic fructose metabolism.

Experimental Workflow for In Vivo Fructose Tracing

Experimental_Workflow Tracer Prepare [²H]-Fructose Tracer Admin Administer to Animal Model (e.g., Oral Gavage) Tracer->Admin Sample Collect Blood and Tissues at Time Points Admin->Sample Extract Metabolite Extraction (e.g., 80% Methanol) Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing and Flux Analysis Analyze->Data Result Interpret Metabolic Fate of Fructose Data->Result

Caption: Workflow for stable isotope tracing of fructose.

Logical Relationship of Fructose to Key Metabolic Outcomes

Fructose_Metabolic_Outcomes Fructose Dietary Fructose Liver Hepatic Metabolism Fructose->Liver DNL De Novo Lipogenesis Liver->DNL GNG Gluconeogenesis Liver->GNG VLDL VLDL Secretion DNL->VLDL Steatosis Hepatic Steatosis DNL->Steatosis Hyperglycemia Hyperglycemia GNG->Hyperglycemia Hyperlipidemia Hyperlipidemia VLDL->Hyperlipidemia

Caption: Fructose metabolism and associated outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Fructose-Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful HPLC separation of Fructose-Glutamic Acid-D5 from complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic solutions to resolve them.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Peak Tailing: Secondary interactions between the analyte and the stationary phase, often due to residual silanols on C18 columns.[1] Overloading the column is another common cause.[2]- Optimize Mobile Phase pH: Lowering the pH can suppress the ionization of silanol groups, minimizing secondary interactions.[1]- Use an End-Capped Column: These columns have fewer accessible silanol groups.[1]- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[2]- Consider an Alternative Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be better suited for polar compounds like this compound.[3][4][5][6]
Peak Fronting: This can be caused by low column temperature, sample solvent being stronger than the mobile phase, or column collapse.- Increase Column Temperature: This can improve peak symmetry, but be mindful of analyte stability.[7]- Ensure Sample Solvent is Weaker than Mobile Phase: Dissolve the sample in a solvent with a lower elution strength than the initial mobile phase.[8]- Check Column Integrity: If the column has been used extensively or under harsh conditions, it may need to be replaced.
Poor Resolution/Co-elution Insufficient separation between this compound and other matrix components.- Adjust Mobile Phase Composition: Modifying the organic solvent ratio or pH can significantly alter selectivity.[9]- Change Stationary Phase: Switching from a standard C18 column to a phenyl, cyano, or HILIC column can provide different selectivity.[4][5][9]- Decrease Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase run time.[7][9]- Employ Gradient Elution: This is particularly useful for complex mixtures with a wide range of polarities.[9]
Retention Time Variability/Drift Inconsistent retention times between injections or over a sequence of runs.- Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents or high aqueous mobile phases.[10]- Control Column Temperature: Use a column oven to maintain a stable temperature.[11]- Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the organic component.[12]- Check for Leaks: Ensure all fittings in the HPLC system are secure.
Low Sensitivity/Poor Detection The analyte signal is weak or not detectable.- Increase Sample Concentration: If possible, concentrate the sample before injection.- Optimize Detector Settings: Ensure the detector wavelength is appropriate for this compound (often low UV is used for underivatized amino acids).[13]- Improve Peak Shape: Tailing peaks are broader and have lower peak heights, reducing sensitivity.[2]- Consider Derivatization: While not always necessary, derivatization can enhance the UV absorbance or fluorescence of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating the highly polar this compound?

A1: Traditional reversed-phase C18 columns can struggle to retain highly polar compounds like this compound.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[3][4][14] HILIC columns have polar stationary phases that retain polar analytes from a mobile phase with a high organic solvent content.[4][5][14] Mixed-mode chromatography, which combines two or more separation mechanisms (e.g., ion-exchange and reversed-phase), can also provide excellent selectivity for polar and charged compounds.[6]

Q2: How can I improve the retention of this compound on a C18 column?

A2: To improve retention on a C18 column, you can:

  • Use a highly aqueous mobile phase: Increasing the water content of the mobile phase will increase the retention of polar compounds.

  • Add an ion-pairing reagent: These reagents can be added to the mobile phase to form a more hydrophobic complex with the analyte, thereby increasing its retention on a reversed-phase column.

  • Use a polar-embedded or polar-endcapped C18 column: These columns are designed to be more stable in highly aqueous mobile phases and can offer different selectivity for polar analytes.

Q3: What are the key considerations for sample preparation when analyzing this compound in a complex matrix like a food sample?

A3: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:

  • Extraction: The analyte needs to be efficiently extracted from the sample matrix. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Protein Precipitation: If the sample contains a high concentration of proteins, these should be removed to prevent column fouling.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter that could clog the HPLC system.

  • Dilution: The sample may need to be diluted to an appropriate concentration to avoid overloading the column.

Q4: My baseline is noisy. What could be the cause and how do I fix it?

A4: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase and prime the pump to remove any air bubbles.

  • Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase daily.

  • Detector issues: The detector lamp may be nearing the end of its life or the flow cell could be dirty.

  • Pump problems: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly maintained.

Q5: Should I use an isocratic or gradient elution for my analysis?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components are well-resolved in a reasonable time.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex mixtures containing compounds with a wide range of polarities. It allows for the elution of strongly retained compounds while still providing good resolution for early-eluting peaks.[9]

Experimental Protocols

Protocol 1: HILIC Method for this compound Separation

This protocol provides a starting point for developing a HILIC method for the separation of this compound.

ParameterCondition
Column HILIC Column (e.g., Amide, Silica)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm or Mass Spectrometer
Protocol 2: Mixed-Mode Cation Exchange/Reversed-Phase Method

This protocol is suitable for separating this compound, which has a positive charge at low pH.

ParameterCondition
Column Mixed-Mode Cation Exchange/Reversed-Phase Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Mass Spectrometer

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_issues cluster_solutions_peak cluster_solutions_res cluster_solutions_rt Start Problem with HPLC Separation Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Poor_Resolution Poor Resolution? Poor_Peak_Shape->Poor_Resolution No Adjust_pH Adjust Mobile Phase pH Poor_Peak_Shape->Adjust_pH Yes RT_Variability Retention Time Variability? Poor_Resolution->RT_Variability No Modify_Mobile_Phase Modify Mobile Phase Composition Poor_Resolution->Modify_Mobile_Phase Yes Equilibrate_Column Ensure Column Equilibration RT_Variability->Equilibrate_Column Yes Change_Column Change Column (HILIC/Mixed-Mode) Adjust_pH->Change_Column Reduce_Conc Reduce Sample Concentration Change_Column->Reduce_Conc Optimize_Flow_Rate Optimize Flow Rate Modify_Mobile_Phase->Optimize_Flow_Rate Use_Gradient Use Gradient Elution Optimize_Flow_Rate->Use_Gradient Control_Temp Control Column Temperature Equilibrate_Column->Control_Temp Fresh_MP Prepare Fresh Mobile Phase Control_Temp->Fresh_MP

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Sample_Prep_Workflow Start Complex Sample Matrix Extraction Extraction (LLE or SPE) Start->Extraction Protein_Precipitation Protein Precipitation (if applicable) Extraction->Protein_Precipitation Filtration Filtration (0.22 or 0.45 µm) Protein_Precipitation->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Injection HPLC Injection Dilution->Injection

Caption: A typical experimental workflow for sample preparation from a complex matrix.

References

Technical Support Center: Synthesis of Fructose-glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fructose-glutamic Acid-D5.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield Suboptimal Reaction Temperature: The Maillard reaction and subsequent Amadori rearrangement are temperature-dependent. Temperatures that are too low can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and degradation of the product.[1][2]Optimize the reaction temperature. A common starting point is around 90°C in an aqueous medium.[1] Consider a temperature optimization study, testing a range from 70°C to 100°C to find the optimal balance between reaction rate and product stability.
Incorrect pH: The pH of the reaction mixture significantly influences the rate of the Amadori rearrangement.[3][4] Acidic conditions can catalyze the initial condensation, but weak basic conditions often favor the rearrangement to the more stable Amadori product.[3][4]Adjust the pH of the reaction mixture. The use of phosphate buffers to maintain a slightly basic pH (e.g., pH 7.4) has been shown to improve the yield of Amadori products.[1][3]
Improper Molar Ratio of Reactants: An inappropriate ratio of L-glutamic acid-D5 to D-fructose can limit the formation of the desired product.Experiment with different molar ratios of the reactants. While an equimolar ratio is a common starting point, a slight excess of one reactant may drive the reaction to completion. A common approach is a 1:2 molar ratio of amino acid to sugar.[4]
Inefficient Purification: this compound is a hydrophilic compound, which can make purification challenging and lead to product loss.[1]Utilize appropriate purification techniques for hydrophilic compounds. Ion exchange chromatography is effective for removing ionic impurities and unreacted starting materials.[1] For final purification and to achieve high purity (>95%), preparative high-performance liquid chromatography (HPLC) is recommended.[1]
Presence of Impurities Side Reactions: The Maillard reaction is a complex series of reactions that can produce a variety of byproducts, including melanoidins (brown polymers) and other degradation products.[5][6]Optimize reaction conditions (temperature, time, pH) to minimize side reactions. Shorter reaction times at an optimal temperature can help reduce the formation of degradation products.
Degradation of Reactants or Product: Prolonged exposure to high temperatures or extreme pH can lead to the degradation of fructose, glutamic acid, or the final product.Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time and avoid prolonged heating.
Contamination from Starting Materials: Impurities in the starting L-glutamic acid-D5 or D-fructose can be carried through the synthesis.Ensure the purity of the starting materials. Use high-purity, well-characterized reactants.
Difficulty in Monitoring Reaction Progress Lack of a Suitable Analytical Method: The complex reaction mixture can make it difficult to track the formation of the desired product and the consumption of reactants.Develop a suitable analytical method for monitoring the reaction. HPLC with a suitable detector (e.g., refractive index or mass spectrometry) can be used to quantify the reactants and product over time.[7]
Poor Reproducibility Inconsistent Reaction Conditions: Small variations in temperature, pH, reaction time, or reactant purity can lead to significant differences in yield and purity.Carefully control and document all reaction parameters. Use calibrated equipment and ensure consistent quality of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound synthesis?

A1: The synthesis is based on the Maillard reaction, a non-enzymatic browning reaction between an amino acid (L-glutamic acid-D5) and a reducing sugar (D-fructose). The initial step is the condensation of the amino group of glutamic acid with the carbonyl group of fructose to form a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which is this compound.[1][2][6]

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to control are temperature, pH, and the molar ratio of the reactants. Typically, a temperature of around 90°C and a slightly basic pH (around 7.4, often maintained with a phosphate buffer) are favorable for the reaction.[1][3] Experimenting with the molar ratio of L-glutamic acid-D5 to D-fructose can also help in maximizing the yield.[4]

Q3: What are the most effective methods for purifying this compound?

A3: Due to its hydrophilic nature, a multi-step purification strategy is often necessary.[1] Ion exchange chromatography is a valuable initial step to remove unreacted starting materials and ionic impurities.[1] For achieving high purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[7]

Q4: What analytical techniques are used to characterize this compound?

A4: A combination of analytical techniques is used for comprehensive characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[1] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to elucidate the structure of the molecule. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for quantification and purity assessment.[1]

Q5: What are the common side products in this synthesis, and how can they be minimized?

A5: The Maillard reaction can lead to the formation of various side products, including brown nitrogenous polymers and copolymers known as melanoidins.[6] Other degradation products can also form under harsh reaction conditions. To minimize these side products, it is crucial to carefully control the reaction temperature and time. Operating at the optimal temperature for the shortest time necessary to achieve a good yield is recommended. Maintaining the pH in the optimal range also helps in reducing the formation of unwanted byproducts.[3]

Experimental Methodologies

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following general methodologies for the synthesis and purification of Amadori products can be adapted.

General Synthesis of this compound (Reflux Method)
  • Reactant Preparation: Dissolve L-glutamic acid-D5 and D-fructose in a suitable solvent. An aqueous medium, often with a phosphate buffer to maintain a pH of around 7.4, is commonly used.[1][3] A typical molar ratio of amino acid to sugar is 1:1 or 1:2.[4]

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 100°C with constant stirring. A common temperature is 90°C.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or HPLC. The reaction time can vary from a few hours to several hours.

  • Quenching: Once the reaction has reached the desired level of completion, cool the mixture to room temperature to stop the reaction.

Purification Protocol
  • Initial Purification (Ion Exchange Chromatography):

    • Load the crude reaction mixture onto a suitable ion exchange column (e.g., a strong cation exchange resin).

    • Wash the column with deionized water to remove unreacted fructose and other non-ionic impurities.

    • Elute the this compound using a suitable buffer, such as an ammonium acetate gradient.

    • Collect the fractions containing the product and pool them.

  • Final Purification (Preparative HPLC):

    • Lyophilize the pooled fractions from the ion exchange chromatography to obtain a solid.

    • Dissolve the solid in the mobile phase for HPLC.

    • Purify the product using a preparative reverse-phase HPLC system with a suitable column (e.g., C18).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or trifluoroacetic acid as the mobile phase.

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants L-glutamic acid-D5 + D-fructose Reaction_Vessel Reaction (Aqueous medium, 90°C, pH 7.4) Reactants->Reaction_Vessel Crude_Product Crude Reaction Mixture Reaction_Vessel->Crude_Product Ion_Exchange Ion Exchange Chromatography Crude_Product->Ion_Exchange Partially_Purified Partially Purified Product Ion_Exchange->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Pure_Product Pure this compound Prep_HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Temp Is Temperature Optimal? (e.g., 90°C) Start->Check_Temp Yes Check_pH Is pH Correct? (e.g., ~7.4) Check_Temp->Check_pH Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_Ratio Is Molar Ratio Correct? Check_pH->Check_Ratio Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Purification Is Purification Efficient? Check_Ratio->Check_Purification Yes Optimize_Ratio Optimize Molar Ratio Check_Ratio->Optimize_Ratio No Improve_Purification Improve Purification Method (e.g., Prep HPLC) Check_Purification->Improve_Purification No Success Yield Improved Check_Purification->Success Yes Optimize_Temp->Success Adjust_pH->Success Optimize_Ratio->Success Improve_Purification->Success

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

addressing matrix effects in the mass spectrometric analysis of Fructose-glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the mass spectrometric analysis of Fructose-glutamic Acid and its stable isotope-labeled internal standard, Fructose-glutamic Acid-D5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[2] Ion suppression is the more common effect observed.[3]

Q2: Why is a polar molecule like this compound particularly susceptible to matrix effects?

A2: this compound is a highly polar molecule, a conjugate of a sugar and an amino acid. Its analysis typically requires hydrophilic interaction liquid chromatography (HILIC).[4][5] In HILIC, polar analytes are retained and eluted with polar mobile phases, which can also cause other endogenous polar matrix components (like salts, sugars, and other amino acids) to co-elute, leading to competition in the ion source and significant matrix effects.[6][7]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer after the analytical column.[2] A separate injection of a blank matrix extract is then performed. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement.[6]

  • Post-Extraction Spike: This is a quantitative method where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[1][3] The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What is the role of this compound in the analytical method?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis.[8][9] Its purpose is to compensate for variability during the analytical process, including extraction efficiency and matrix effects.[10][11] Because the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it is assumed to experience the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-internal standard ratio.[9][12]

Q5: Can a SIL-IS like this compound ever fail to correct for matrix effects accurately?

A5: Yes, under certain conditions. The ability of a SIL-IS to compensate for matrix effects depends on its perfect co-elution with the unlabeled analyte.[10] A phenomenon known as the "deuterium isotope effect" can sometimes cause the labeled standard to have a slightly different retention time than the analyte.[10] If this retention time shift is significant enough to place the analyte and the SIL-IS in different regions of matrix interference, the correction will be inaccurate, leading to erroneous results.[10]

Troubleshooting Guides

Problem: I am observing high variability and poor accuracy in my results despite using this compound as an internal standard.

Possible Cause Recommended Solution
Differential Matrix Effects The D5-labeled internal standard and the native analyte may not be co-eluting perfectly, causing them to experience different degrees of ion suppression.[10] Action: Optimize the chromatographic gradient. A slower, shallower gradient around the elution time of your analyte can improve the resolution between the analyte and interfering matrix components and ensure closer co-elution with the IS.
Inter-individual Matrix Variability The composition of the biological matrix can vary significantly between individual samples or lots, which may not be fully compensated for by the SIL-IS.[11][12] Action: Evaluate matrix effects across multiple individual lots of blank matrix. If variability is high, further optimization of the sample preparation method is required to remove more interfering compounds.
Non-linear Response At very high concentrations of matrix components, the ionization process can become saturated, leading to a non-linear response that is not adequately corrected by the internal standard. Action: Dilute the sample extract. Diluting the sample reduces the concentration of interfering matrix components and can often restore linearity and accuracy.[13] This is only feasible if the method has sufficient sensitivity.[2]

Problem: I am seeing significant ion suppression for both my analyte (Fructose-glutamic Acid) and the internal standard (this compound), leading to poor sensitivity.

Possible Cause Recommended Solution
Insufficient Sample Cleanup Simple sample preparation techniques like protein precipitation (PPT) are often ineffective at removing major matrix components like phospholipids, which are a primary cause of ion suppression.[3][14] Action: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interferences than PPT.[1][14] Consider using hybrid SPE plates that specifically target phospholipid removal.
Chromatographic Co-elution The analytical peak is eluting in a region of the chromatogram with a high density of interfering matrix components. Action: Modify the chromatographic method. Adjusting the mobile phase pH or using a different HILIC column chemistry (e.g., amide vs. zwitterionic) can alter the retention of both the analyte and matrix components, potentially moving the analyte to a cleaner region of the chromatogram.[7][14]
High ESI Flow Rate High flow rates into the electrospray source can lead to less efficient desolvation and increased susceptibility to matrix effects. Action: Reduce the flow rate. Lowering the flow rate, for instance by moving to a smaller inner diameter column, can improve ionization efficiency and reduce the impact of ion suppression.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final elution solvent.

    • Set B (Pre-Spike Matrix): Spike the analyte and IS into a blank biological matrix before the extraction process.

    • Set C (Post-Spike Matrix): Extract a blank biological matrix sample. Spike the analyte and IS into the final, extracted sample.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

  • Interpretation:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

Protocol 2: Sample Preparation via Hybrid Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove proteins and phospholipids.

  • Sample Loading: Add 100 µL of the biological sample (e.g., plasma) to the wells of a HybridSPE-Phospholipid plate.

  • Protein Precipitation: Add 300 µL of acetonitrile containing the this compound internal standard to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.

  • Filtration: Apply vacuum to the manifold (or centrifuge the plate) to draw the sample through the SPE sorbent, which retains the precipitated proteins and phospholipids.

  • Collection: Collect the resulting filtrate, which now contains the analyte and internal standard in a clean extract.

  • Analysis: Inject the filtrate directly or after evaporation and reconstitution into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniqueEffectiveness in Reducing Matrix EffectsSelectivityThroughputCommon Issues
Protein Precipitation (PPT) LowLowHighLeast effective; often results in significant matrix effects from phospholipids and salts.[14]
Liquid-Liquid Extraction (LLE) Medium-HighMediumMediumCan provide clean extracts, but analyte recovery may be low for polar compounds; labor-intensive.[14]
Solid-Phase Extraction (SPE) HighHighHigh (with automation)Highly effective at removing interferences, leading to a significant reduction in matrix effects.[1][14]
HybridSPE Very HighVery HighHigh (with automation)Specifically designed to deplete phospholipids, a major source of matrix effects in bioanalysis.[3]

Table 2: Typical Starting HILIC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting/Value
LC Column HILIC Amide or Zwitterionic (e.g., ZIC-HILIC), 2.1 x 100 mm, <3 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B -> 50% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Multiple Reaction Monitoring (MRM)

Visualizations

troubleshooting_workflow start Poor Accuracy or Reproducibility Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_check Matrix Effect Significant (>15%)? assess_me->me_check optimize_sp Improve Sample Prep (e.g., use SPE) me_check->optimize_sp  Yes end_ok Method Acceptable me_check->end_ok No optimize_lc Optimize Chromatography (Gradient, pH, Column) optimize_sp->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess reassess->me_check end_fail Consult Specialist reassess->end_fail

Caption: Workflow for troubleshooting poor analytical performance due to matrix effects.

sil_is_principle cluster_analyte Analyte Path cluster_is SIL-IS Path analyte_start Analyte in Matrix analyte_prep Sample Prep (e.g., Inefficient Recovery) analyte_start->analyte_prep analyte_ion Ionization (e.g., Signal Suppression) analyte_prep->analyte_ion analyte_signal Inaccurate Signal analyte_ion->analyte_signal ratio Ratio Calculation (Analyte Signal / IS Signal) analyte_signal->ratio is_start SIL-IS (FGA-D5) in Matrix is_prep Sample Prep (Experiences Same Loss) is_start->is_prep is_ion Ionization (Experiences Same Suppression) is_prep->is_ion is_signal Inaccurate Signal is_ion->is_signal is_signal->ratio result Accurate Quantification ratio->result

Caption: Principle of matrix effect correction using a SIL-Internal Standard.

References

stability testing of Fructose-glutamic Acid-D5 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fructose-glutamic Acid-D5. The information is designed to address common issues encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a refrigerator at 2-8°C.[1] It is crucial to protect the compound from moisture. For use in solutions, it can be prepared in methanol and stored at 4°C.[2]

Q2: What are the potential degradation pathways for this compound?

This compound is an Amadori product formed through the Maillard reaction.[1][3] Potential degradation can occur through several pathways, including:

  • Hydrolysis: Acid or base-catalyzed hydrolysis can break the bond between the fructose and glutamic acid moieties.

  • Oxidation: The compound may be susceptible to oxidation, leading to various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation, leading to the formation of advanced glycation end-products (AGEs).[3]

Q3: How can I monitor the stability of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method must be able to separate the intact this compound from its potential degradation products.

Q4: What is a forced degradation study and why is it necessary?

A forced degradation study exposes the drug substance to stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, light, acid/base hydrolysis, and oxidation.[4][5][6] These studies help to:

  • Identify likely degradation products.[4]

  • Elucidate degradation pathways.[4]

  • Determine the intrinsic stability of the molecule.[4]

  • Develop and validate a stability-indicating analytical method.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during initial analysis. Contamination of the sample or solvent.Analyze a blank (solvent only) to check for contamination. Ensure proper cleaning of all glassware and equipment.
Inherent impurities in the this compound standard.Review the Certificate of Analysis (CoA) for the purity of the standard.
Rapid degradation observed under ambient conditions. The compound is inherently unstable at room temperature.Store the compound under the recommended conditions (2-8°C) and minimize the time it is exposed to ambient conditions during sample preparation.
Exposure to light or moisture.Protect the sample from light by using amber vials. Ensure a dry environment during handling and storage. Deuterated compounds can exchange with atmospheric water, so minimize exposure to air.[7][8]
Inconsistent results between stability time points. Issues with the analytical method.Verify the performance of the analytical method. Check for system suitability, including precision and peak shape.
Inconsistent sample preparation.Ensure a standardized and well-documented sample preparation procedure is followed for all time points.
Non-homogeneous storage conditions in the stability chamber.Map the temperature and humidity within the stability chamber to ensure uniformity.
No degradation observed under forced degradation conditions. The stress conditions are not harsh enough.Increase the duration of the stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).
The analytical method is not stability-indicating.The method may not be able to separate the degradants from the main peak. Re-evaluate and re-develop the analytical method.

Data Presentation: Stability of this compound

The following tables represent hypothetical data from a 3-month accelerated stability study of this compound stored at 40°C/75% RH.

Table 1: Purity of this compound Over Time

Time PointPurity (%)
Initial99.8
1 Month98.5
2 Months97.1
3 Months95.6

Table 2: Formation of Degradation Products Over Time

Time PointTotal Degradation Products (%)
Initial0.2
1 Month1.5
2 Months2.9
3 Months4.4

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Prepare Fructose-glutamic Acid-D5 Solution storage Aliquot for different storage conditions start->storage long_term Long-Term (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated (e.g., 40°C/75% RH) storage->accelerated forced_degradation Forced Degradation (Heat, Light, Acid, Base, Oxidation) storage->forced_degradation sampling Sample at specified time points long_term->sampling accelerated->sampling forced_degradation->sampling hplc HPLC Analysis sampling->hplc data Data Analysis and Reporting hplc->data

Caption: Workflow for this compound stability testing.

degradation_pathway Potential Degradation Pathways cluster_degradation Degradation Products fgd5 This compound hydrolysis Fructose + Glutamic Acid-D5 fgd5->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Derivatives fgd5->oxidation Oxidation ages Advanced Glycation End-products (AGEs) fgd5->ages Thermal Stress

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Peaks start Unexpected Peak Observed blank Analyze Blank? start->blank peak_in_blank Peak in Blank? blank->peak_in_blank contam Contamination peak_in_blank->contam Yes coa Review CoA for Impurities peak_in_blank->coa No resolve_contam Identify and resolve contamination source contam->resolve_contam impurity_confirmed Impurity confirmed by CoA coa->impurity_confirmed

Caption: Troubleshooting logic for unexpected peaks in chromatography.

References

troubleshooting poor peak shape in HPLC analysis of Amadori compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Amadori compounds, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: Why are my Amadori compound peaks showing significant tailing in reversed-phase HPLC?

A1: Peak tailing for Amadori compounds in reversed-phase HPLC is a common issue primarily due to their highly polar nature and potential for secondary interactions with the stationary phase.[1][2] Amadori compounds, being early Maillard reaction products, possess both amino acid and sugar moieties, making them prone to strong interactions with residual silanol groups on silica-based C18 columns.[3][4] This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak with a "tail." To mitigate this, consider using a base-deactivated column or adding mobile phase modifiers.[4][5]

Q2: What is peak fronting and what causes it in the analysis of Amadori compounds?

A2: Peak fronting, where the peak has a leading edge that slopes more gradually than the trailing edge, is often an indication of sample overload.[2][6] When too much sample is injected onto the column, the stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a fronting peak.[6] To resolve this, simply dilute your sample or reduce the injection volume.[2][6] While less common, a collapsed column bed can also contribute to peak fronting.

Q3: My peaks are broad and poorly resolved. What are the likely causes and solutions?

A3: Broad peaks can stem from several factors, including extra-column band broadening, low mobile phase elution strength, or a contaminated or degraded column.[7] Extra-column effects can be minimized by using shorter, narrower internal diameter tubing between the column and the detector.[7] If the mobile phase is too weak to elute the Amadori compounds efficiently, they will spend more time on the column, leading to broader peaks. Increasing the organic modifier concentration in your mobile phase can help.[8] A contaminated guard or analytical column can also lead to peak broadening and should be replaced if other troubleshooting steps fail.[7]

Q4: I am observing split peaks for my Amadori compound. What could be the reason?

A4: Split peaks can arise from a few issues. A common cause is a partially blocked frit at the column inlet, which disrupts the sample band as it enters the column.[9] Another possibility is the co-elution of different forms of the Amadori compound, such as anomers or isomers, which may not be fully resolved under the chromatographic conditions.[10] Issues with the injector, such as a faulty rotor seal, can also lead to sample being introduced in two distinct bands, resulting in a split peak.[2] Finally, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting. It is always best to dissolve the sample in the initial mobile phase if possible.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems in the HPLC analysis of Amadori compounds.

Problem: Peak Tailing

G cluster_0 Troubleshooting Peak Tailing Start Start Observe Tailing Observe Tailing Check for Secondary Interactions Secondary Interactions with Silanols? Optimize Mobile Phase Optimize Mobile Phase pH Use Modifiers Add Mobile Phase Modifiers (e.g., Formic Acid, TFA) Consider Column Chemistry Column Chemistry Appropriate? Switch to HILIC or Bare Silica Switch to HILIC or Bare Silica Column Check for Column Overload Column Overload? Reduce Sample Concentration Reduce Sample Concentration/ Injection Volume Check for Extra-Column Effects Extra-Column Effects? Minimize Tubing Length/ID Minimize Tubing Length/ID End Good Peak Shape

Potential Cause Recommended Solution Experimental Protocol
Secondary Silanol Interactions Optimize mobile phase pH to suppress silanol activity. Add mobile phase modifiers.Protocol: Prepare mobile phases with varying pH levels, typically between 2.5 and 4.0 for reversed-phase analysis of Amadori compounds.[11] Start with a low concentration of an acidic modifier like 0.1% formic acid or acetic acid in the aqueous portion of the mobile phase.[3][12] Trifluoroacetic acid (TFA) at 0.1% can also be effective but may cause ion suppression in MS detection.[13]
Inappropriate Column Chemistry Switch to a column with a more suitable stationary phase, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a bare silica column.Protocol: For HILIC, a typical mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[1] For bare silica columns, an isocratic mobile phase of acetonitrile and water at an elevated temperature (e.g., 50-80°C) can provide good separation.[14]
Column Overload Reduce the sample concentration or the injection volume.Protocol: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume.[6] Observe if the peak shape improves with dilution. If so, determine the optimal concentration that provides a good signal without causing overload.
Extra-column Band Broadening Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.Protocol: Use PEEK tubing with an internal diameter of 0.005 inches (0.127 mm) or smaller for all connections. Cut the tubing to the shortest possible length required. Ensure all fittings are properly seated to avoid dead volume.
Problem: Peak Fronting

G cluster_1 Troubleshooting Peak Fronting Start_Fronting Start Observe_Fronting Observe Fronting Check_Overload Sample Overload? Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Column_Bed Collapsed Column Bed? Replace_Column Replace Column End_Fronting Good Peak Shape

Potential Cause Recommended Solution Experimental Protocol
Sample Overload Dilute the sample or decrease the injection volume.Protocol: Prepare a 1:10 dilution of your sample and inject it using the same method. If peak fronting is eliminated, you have confirmed sample overload.[6] Adjust the sample concentration to be within the linear range of the detector and the loading capacity of the column.
Collapsed Column Bed Replace the analytical column.Protocol: Before replacing the column, ensure that the issue is not with the guard column by removing it and running a standard. If the peak shape improves, only the guard column needs replacement. If the problem persists, replace the analytical column.
Problem: Broad Peaks

G cluster_2 Troubleshooting Broad Peaks Start_Broad Start Observe_Broad Observe Broad Peaks Check_Extra_Column Extra-Column Effects? Optimize_Tubing Optimize Tubing and Connections Check_Mobile_Phase Mobile Phase Strength Adequate? Increase_Organic Increase Organic Modifier Concentration Check_Column_Contamination Column Contamination/Degradation? Wash_or_Replace_Column Wash or Replace Column End_Broad Sharp Peaks

Potential Cause Recommended Solution Experimental Protocol
Extra-column Band Broadening Use shorter, narrower internal diameter tubing and ensure all connections are secure and have zero dead volume.Protocol: Inspect all PEEK tubing and fittings between the injector, column, and detector. Replace any tubing that is excessively long with pre-cut, low-volume tubing. Use finger-tight fittings designed to minimize dead volume.
Low Mobile Phase Elution Strength Increase the percentage of the organic solvent in the mobile phase.Protocol: If using a gradient, make the initial organic percentage higher or the gradient slope steeper. For isocratic methods, incrementally increase the organic solvent concentration (e.g., by 2-5%) and observe the effect on peak width and retention time.
Column Contamination or Degradation Wash the column according to the manufacturer's instructions or replace it.Protocol: A generic reversed-phase column wash procedure involves flushing with water, followed by isopropanol, and then hexane, followed by a return to the mobile phase composition. Always consult the column care manual for specific instructions. If washing does not restore performance, the column may be degraded and require replacement.

Data and Methodologies

Table 1: Effect of Mobile Phase Modifier on Peak Shape of a Basic Amadori Compound
Mobile Phase Modifier (in Water/Acetonitrile) Asymmetry Factor (As) Theoretical Plates (N)
None2.12800
0.1% Formic Acid1.34500
0.1% Trifluoroacetic Acid (TFA)1.15200
10 mM Ammonium Formate, pH 3.51.24800

Data is illustrative and based on general chromatographic principles.

Table 2: Comparison of Column Chemistries for Amadori Compound Analysis
Column Type Mobile Phase Typical Retention Factor (k') Peak Shape
C18 (Reversed-Phase)Water/Acetonitrile with 0.1% Formic Acid0.5 - 2.0Often shows tailing for early eluting polar compounds.
HILICAcetonitrile/Ammonium Formate Buffer (90:10)2.0 - 10.0Generally good, symmetrical peaks.[1]
Bare SilicaAcetonitrile/Water (85:15) at 60°C3.0 - 8.0Good peak shape, especially at elevated temperatures.[14]

Data is generalized from literature to illustrate trends.

Detailed Experimental Protocols

Protocol 1: HILIC-MS Method for Amadori Compounds

  • Column: HILIC column (e.g., silica-based with a bonded polar functional group), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 70% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: ESI-MS in positive ion mode.

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[15]

References

Technical Support Center: Fructose & Glutamic Acid-D5 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fructose and Glutamic Acid-D5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for analyzing Fructose and Glutamic Acid-D5?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analytes of interest (Fructose and Glutamic Acid-D5) is reduced by the presence of other co-eluting components in the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your quantitative analysis.[2][3] Fructose, being a sugar with low proton affinity, and the polar nature of glutamic acid make them particularly susceptible to ion suppression.[4]

Q2: What are the common causes of ion suppression in my ESI-MS analysis?

Ion suppression can originate from various sources, broadly categorized as matrix effects. Common culprits include:

  • High concentrations of salts, buffers, and detergents: Non-volatile salts (e.g., phosphates) and detergents can interfere with the droplet formation and evaporation process in the ESI source.[2]

  • Co-eluting matrix components: Endogenous molecules from biological samples, such as phospholipids, proteins, and other small molecules, can compete with your analytes for ionization.[1][5]

  • Mobile phase additives: Certain additives like trifluoroacetic acid (TFA), while beneficial for chromatography, are known to cause significant ion suppression, especially in positive ion mode.[2]

  • High analyte concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.

Q3: How can I detect ion suppression in my experiment?

A common method to assess ion suppression is the post-column infusion experiment.[3][6] In this technique, a standard solution of your analyte is continuously infused into the mobile phase after the analytical column, while a blank matrix sample is injected.[3] Any dip in the constant analyte signal indicates a region of ion suppression.[3]

Q4: Why is a stable isotope-labeled internal standard like Glutamic Acid-D5 important?

Using a stable isotope-labeled internal standard (SIL-IS) like Glutamic Acid-D5 is a crucial strategy to compensate for ion suppression.[7][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[2][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1] It is important to ensure that the concentration of the internal standard is not excessively high to avoid causing ion suppression itself.[2]

Troubleshooting Guides

Issue 1: Low Signal Intensity for Fructose and/or Glutamic Acid-D5

This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify the cause and find a solution.

Troubleshooting Workflow

IonSuppressionWorkflow cluster_start cluster_eval cluster_solutions cluster_end Start Low Signal Intensity Observed CheckMatrix Assess Matrix Effects (Post-Column Infusion) Start->CheckMatrix CheckLC Review LC Method Start->CheckLC SamplePrep Optimize Sample Preparation CheckMatrix->SamplePrep Suppression Detected Chromatography Modify Chromatography CheckLC->Chromatography Co-elution Observed MSMethod Adjust MS Method CheckLC->MSMethod Poor Ionization End Signal Intensity Improved SamplePrep->End Chromatography->End MSMethod->End

Caption: A general workflow for troubleshooting low signal intensity due to ion suppression.

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[1] The effectiveness of different techniques can vary significantly.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Least effective at removing other matrix components like phospholipids, often resulting in significant ion suppression.[9]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.[9]Analyte recovery can be low, especially for polar compounds like fructose and glutamic acid.[9]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extracts, leading to a significant reduction in matrix effects.[9][10]More time-consuming and expensive than PPT or LLE.

Recommendation: For complex matrices, Solid-Phase Extraction (SPE) is the most effective method for minimizing ion suppression.[9] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.[9]

Step 2: Modify Chromatographic Conditions

Optimizing the chromatographic separation can move your analytes away from co-eluting, suppression-inducing compounds.[1]

  • Column Chemistry: For polar compounds like fructose and glutamic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[11][12][13][14] HILIC columns, such as those with amide or zwitterionic stationary phases, provide better retention and separation of polar analytes.[13]

  • Mobile Phase Composition:

    • Avoid TFA: If possible, replace trifluoroacetic acid (TFA) with formic acid (0.1%) or ammonium formate (10 mM), which are more MS-friendly and cause less ion suppression.[2][11]

    • Optimize pH: Adjusting the mobile phase pH can alter the retention of ionizable compounds like glutamic acid, potentially separating it from interfering species.[9]

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between your analytes and matrix components.

Step 3: Adjust the Mass Spectrometry Method

  • Alternative Ionization: If ion suppression remains a significant issue with ESI, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI.[2]

  • Adduct Formation for Fructose: The ionization of fructose in ESI can be challenging. To enhance its signal, consider methods that promote the formation of adducts:

    • Chloride Adducts: Post-column addition of a solvent containing a chloride source (e.g., chloroform) can promote the formation of [M+Cl]⁻ adducts in negative ion mode, which can be more stable and intense.[4][15]

    • Cesium Adducts: The addition of cesium salts to the mobile phase can facilitate the formation of [M+Cs]⁺ adducts in positive ion mode, significantly improving sensitivity for carbohydrates.[16]

Issue 2: Poor Reproducibility and Accuracy

Inconsistent results, even with detectable peaks, can also be a consequence of variable ion suppression between samples.

Logical Relationship of Causes and Solutions for Poor Reproducibility

ReproducibilityIssues cluster_cause cluster_solution VariableMatrix Variable Matrix Effects between Samples UseSIL_IS Use Stable Isotope-Labeled Internal Standard (Glutamic Acid-D5) VariableMatrix->UseSIL_IS MatrixMatched Use Matrix-Matched Calibrators VariableMatrix->MatrixMatched InconsistentPrep Inconsistent Sample Preparation AutomatePrep Automate Sample Preparation InconsistentPrep->AutomatePrep

Caption: Causes and solutions for poor reproducibility in quantitative ESI-MS analysis.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, using Glutamic Acid-D5 is the most effective way to correct for variability in ion suppression.[7][8] The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensities fluctuate due to matrix effects.[1]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that the calibrators experience similar ion suppression as the unknown samples, leading to more accurate quantification.

  • Improve Sample Preparation Consistency: Manual sample preparation can introduce variability. If possible, use automated sample preparation systems to improve precision.

Experimental Protocols

Protocol 1: HILIC-LC-MS/MS Method for Fructose and Glutamic Acid

This protocol is a starting point and may require optimization for your specific application and matrix.

  • Sample Preparation (using SPE):

    • Condition a mixed-mode SPE plate with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma after protein precipitation).

    • Wash the plate with an aqueous wash solution to remove salts and polar interferences.

    • Wash with a non-polar solvent to remove lipids.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol with 5% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or a similar HILIC column.[17]

    • Mobile Phase A: 10 mM Ammonium Formate with 0.125% Formic Acid in Water.[11][18]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive and Negative (switching).

    • MRM Transitions:

      • Fructose (as [M+Cl]⁻): Monitor the transition from the chloride adduct to a characteristic fragment ion.

      • Glutamic Acid: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

      • Glutamic Acid-D5: Monitor the corresponding transition for the deuterated internal standard.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity for your specific instrument.

By systematically addressing the potential causes of ion suppression through optimized sample preparation, chromatography, and MS detection methods, you can significantly improve the quality and reliability of your data for Fructose and Glutamic Acid-D5 analysis.

References

Technical Support Center: Optimizing Maillard Reaction for Fructose-Glutamic Acid-D5 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fructose-glutamic Acid-D5 via the Maillard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Maillard reaction to produce this compound?

A1: The optimal temperature is a balance between reaction rate and the formation of undesirable side products. Generally, temperatures between 80°C and 100°C are recommended. Higher temperatures can accelerate the reaction but may also lead to increased formation of brown pigments (melanoidins) and other degradation products, reducing the yield and purity of the target compound.[1][2]

Q2: How does pH affect the yield of this compound?

A2: The Maillard reaction is significantly influenced by pH. An alkaline pH generally favors the initial condensation step between fructose and glutamic acid. A pH range of 7.0 to 9.0 is often optimal for the formation of Amadori products like Fructose-glutamic Acid.[3] At lower pH, the amino group of glutamic acid is protonated, reducing its nucleophilicity and slowing down the reaction.[4]

Q3: What is the recommended molar ratio of fructose to glutamic acid?

A3: An equimolar ratio (1:1) of fructose to glutamic acid is a common starting point. However, to ensure the complete conversion of the amino acid, a slight excess of fructose (e.g., 1.2:1) can be employed.[5] A large excess of sugar may lead to an increase in caramelization and other side reactions.[1]

Q4: Why is a phosphate buffer recommended for this reaction?

A4: Phosphate buffers can catalyze the Maillard reaction and enhance the rate of Amadori product formation.[6][7] The phosphate ions are thought to facilitate the enolization of the sugar, a key step in the Amadori rearrangement. The optimal concentration of the phosphate buffer typically ranges from 0.1 to 0.5 M.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[8][9] By taking aliquots of the reaction mixture at different time points, you can quantify the consumption of reactants (fructose and glutamic acid) and the formation of the this compound product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Suboptimal temperature (too low or too high)- Incorrect pH of the reaction mixture- Inappropriate reactant molar ratio- Insufficient reaction time- Optimize the temperature within the 80-100°C range.- Adjust the pH to the optimal range of 7.0-9.0 using a suitable buffer.- Experiment with varying the molar ratio of fructose to glutamic acid (e.g., 1:1, 1.2:1).- Monitor the reaction over time with HPLC to determine the optimal reaction duration.
Formation of dark brown color (melanoidins) - Excessively high reaction temperature- Prolonged reaction time- High pH- Lower the reaction temperature and extend the reaction time as needed.- Conduct the reaction at the lower end of the optimal pH range (around 7.0-8.0).
Presence of significant side products (e.g., 5-HMF) - High reaction temperature- Acidic pH conditions- Maintain the reaction temperature below 100°C.- Ensure the reaction medium is neutral to slightly alkaline.
Difficulty in purifying the final product - Complex reaction mixture with multiple side products- Co-elution of impurities with the product during chromatography- Optimize reaction conditions to minimize side product formation.- Employ a multi-step purification strategy, potentially combining different chromatography techniques (e.g., ion-exchange followed by reversed-phase HPLC).- Adjust the mobile phase composition, gradient, and column chemistry in your preparative HPLC method.[10][11]
Incomplete deuteration of the glutamic acid moiety - Insufficient H/D exchange during the deuteration of glutamic acid- Use of non-deuterated solvents or reagents- Ensure complete exchange by using a suitable catalyst (e.g., acid or base) and sufficient reaction time for the H/D exchange of glutamic acid in D₂O.- Use deuterated solvents (D₂O) and reagents where appropriate throughout the synthesis.

Experimental Protocols

Synthesis of L-Glutamic Acid-d5

This protocol describes a general method for the deuterium labeling of L-glutamic acid via hydrogen-deuterium (H/D) exchange.

  • Dissolution: Dissolve 1 gram of L-glutamic acid in 20 mL of deuterium oxide (D₂O).

  • pH Adjustment: Adjust the pD of the solution to approximately 12 with sodium deuteroxide (NaOD) in D₂O to facilitate the exchange of protons at the α and β positions.

  • Heating: Heat the solution at 100-120°C in a sealed vessel for 24-48 hours.

  • Neutralization and Evaporation: Cool the solution and neutralize it with deuterium chloride (DCl) in D₂O. Evaporate the solvent under reduced pressure.

  • Re-dissolution and Repetition: Re-dissolve the residue in D₂O and repeat steps 2-4 two more times to ensure a high degree of deuteration.

  • Final Workup: After the final evaporation, the resulting L-glutamic acid-d5 can be used in the Maillard reaction. Confirm the isotopic enrichment using mass spectrometry and NMR.[12]

Synthesis of this compound
  • Reactant Preparation: Dissolve L-glutamic acid-d5 (1 mmol) and D-fructose (1.2 mmol) in 20 mL of a 0.2 M phosphate buffer (pD 8.0) prepared in D₂O.

  • Reaction: Heat the solution at 90°C with stirring in a sealed reaction vessel.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached the desired conversion (typically 8-12 hours), cool the reaction mixture in an ice bath to quench the reaction.

  • Purification:

    • Initial Cleanup: The crude reaction mixture can be passed through a cation exchange resin to remove unreacted glutamic acid-d5.

    • Preparative HPLC: Further purify the product using preparative reversed-phase HPLC. A C18 column is commonly used with a gradient of water and methanol or acetonitrile as the mobile phase.[13] The fractions containing the pure this compound are collected.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum should show a molecular ion corresponding to the deuterated product (C₁₁H₁₄D₅NO₉).[12] The ¹H NMR spectrum will show the absence of signals corresponding to the exchanged protons on the glutamic acid moiety.[12]

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield of Fructose-glutamic Acid

Temperature (°C)Approximate Reaction Time (hours)Estimated Yield (%)Notes
7024-3640-50Slower reaction rate, minimal browning.
8012-2460-70Good balance of reaction rate and yield.
908-1270-80Optimal temperature for high yield in a reasonable timeframe.
1004-865-75Faster reaction, but increased browning and potential for side product formation.[1]
1201-3<50Significant browning and degradation, lower yield of the desired product.[1]

Table 2: Effect of pH on the Yield of Fructose-glutamic Acid

pHEstimated Yield (%)Observations
5.0< 20Very slow reaction rate.[4]
6.030-40Moderate reaction rate.
7.060-70Good yield with minimal browning.
8.070-85Optimal pH for high yield.
9.070-80High yield but increased potential for browning.[3]
10.060-70Higher rate of side reactions and browning.

Table 3: Effect of Reactant Molar Ratio (Fructose:Glutamic Acid) on Yield

Molar RatioEstimated Yield (%)Notes
0.8:150-60Incomplete conversion of glutamic acid.
1:170-80Good yield, standard starting ratio.
1.2:175-85Can drive the reaction towards completion for the amino acid.[5]
2:165-75Increased potential for caramelization and side reactions.[1]

Visualizations

Experimental_Workflow cluster_deuteration Deuteration of L-Glutamic Acid cluster_maillard Maillard Reaction cluster_purification Purification cluster_analysis Analysis Glutamic_Acid L-Glutamic Acid D2O D₂O, NaOD Glutamic_Acid->D2O Dissolve & Adjust pD Heating Heat (100-120°C) D2O->Heating H/D Exchange Neutralization Neutralize (DCl) Heating->Neutralization Evaporation Evaporate Neutralization->Evaporation Glutamic_Acid_D5 L-Glutamic Acid-d5 Evaporation->Glutamic_Acid_D5 Reaction_Mix Reaction Mixture Glutamic_Acid_D5->Reaction_Mix Fructose D-Fructose Fructose->Reaction_Mix Buffer Phosphate Buffer (pD 8.0) in D₂O Buffer->Reaction_Mix Heating_Maillard Heat (90°C) Reaction_Mix->Heating_Maillard Crude_Product Crude this compound Heating_Maillard->Crude_Product HPLC_Analysis HPLC Heating_Maillard->HPLC_Analysis Reaction Monitoring Ion_Exchange Cation Exchange Chromatography Crude_Product->Ion_Exchange Initial Cleanup Prep_HPLC Preparative HPLC Ion_Exchange->Prep_HPLC Further Purification Lyophilization Lyophilization Prep_HPLC->Lyophilization Solvent Removal Final_Product Pure this compound Lyophilization->Final_Product MS_Analysis Mass Spectrometry Final_Product->MS_Analysis Characterization NMR_Analysis NMR Spectroscopy Final_Product->NMR_Analysis Characterization

Caption: Experimental workflow for the synthesis of this compound.

Maillard_Reaction_Pathway cluster_side_reactions Side Reactions Reactants Fructose + Glutamic Acid-D5 Schiff_Base Schiff Base (reversible) Reactants->Schiff_Base Condensation Amadori_Product This compound (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement Degradation Degradation Products (e.g., 5-HMF) Amadori_Product->Degradation High Temperature Polymerization Polymerization Amadori_Product->Polymerization Further Reactions Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: Simplified pathway of the Maillard reaction for this compound synthesis.

Signaling_Pathway_Relevance Amadori_Products Amadori Products (e.g., Fructose-glutamic Acid) AGEs Advanced Glycation End-products (AGEs) Amadori_Products->AGEs Oxidation & Rearrangement RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binding Cellular_Stress Cellular Stress & Inflammation RAGE->Cellular_Stress Signal Transduction Drug_Development Drug Development Target (RAGE Inhibitors, AGE Breakers) Cellular_Stress->Drug_Development Therapeutic Intervention

Caption: Relevance of Amadori products to cellular signaling and drug development.

References

Technical Support Center: Quantifying Low Levels of Fructose-Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low levels of Fructose-glutamic Acid-D5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of low levels of this compound using LC-MS/MS.

FAQ 1: Why am I seeing poor signal intensity or no peak for this compound?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Mass Spectrometry (MS) Parameters: The MS settings may not be optimized for this compound.

    • Troubleshooting:

      • Direct Infusion and Tuning: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transitions.

      • Confirm MRM Transitions: Verify the precursor and product ion masses for this compound. For electrospray ionization in positive mode, the precursor ion ([M+H]⁺) is expected at m/z 315.[1]

      • Ion Source Parameters: Optimize ion source settings like nebulizer gas, curtain gas, and ion spray voltage to ensure efficient ionization.

  • Inefficient Extraction from the Matrix: The analyte may not be efficiently recovered during sample preparation.

    • Troubleshooting:

      • Evaluate Extraction Solvents: Test different solvent systems for protein precipitation and extraction. A common starting point for hydrophilic amino acid adducts is a mixture of methanol or acetonitrile with 0.1% formic acid in water (e.g., 80:20 v/v).[2]

      • Assess Recovery: Perform recovery studies by spiking a known amount of this compound into a blank matrix and comparing the response to a neat standard solution. Acceptable recovery rates are typically in the range of 70-90%.[1]

  • Analyte Degradation: this compound may be unstable under the storage or experimental conditions.

    • Troubleshooting:

      • Control Sample Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles.

      • Minimize Processing Time: Keep sample processing times to a minimum and maintain samples at a low temperature to prevent degradation.

FAQ 2: What is causing the high background noise or interfering peaks in my chromatogram?

Possible Causes and Troubleshooting Steps:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize the HPLC/UPLC method to separate the analyte from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).[3]

      • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]

      • Dilution: If sensitivity allows, diluting the sample can mitigate matrix effects.

  • Contamination from Sample Collection and Processing: External contaminants can be introduced during sample handling.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).

      • Proper Tube Selection: Be aware that materials from plastic tubes can leach and cause interference. Use polypropylene tubes and test different brands if necessary.[5]

      • Avoid Certain Anticoagulants: Some anticoagulants, like lithium-heparin, can cause matrix effects.[5]

  • Carryover from Previous Injections: Residual analyte from a previous high-concentration sample may be present in the system.

    • Troubleshooting:

      • Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections.

      • Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean.

FAQ 3: Why does my this compound peak exhibit poor shape (tailing, fronting, or splitting)?

Possible Causes and Troubleshooting Steps:

  • Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase.

    • Troubleshooting:

      • Mobile Phase Additives: Add a small amount of a competing agent, such as an acid (formic acid, trifluoroacetic acid) or a base (ammonium hydroxide), to the mobile phase to improve peak shape.

      • Column Choice: Consider a different column with a more inert stationary phase.

  • Mismatched Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting:

      • Solvent Matching: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

      • Reduce Injection Volume: Injecting a smaller volume can minimize the effect of a strong injection solvent.

  • Extra-Column Volume: Dead volume in the system (e.g., from poorly fitted tubing) can lead to peak broadening and tailing.

    • Troubleshooting:

      • Check Connections: Ensure all fittings and tubing are properly connected and seated.

      • Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter.

FAQ 4: My results for this compound are inconsistent and not reproducible. What should I check?

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation: Variability in the sample preparation process is a common source of irreproducibility.

    • Troubleshooting:

      • Standardize Protocols: Ensure that the same, well-defined protocol is followed for every sample.

      • Use of Internal Standard: A stable isotope-labeled internal standard that is chemically identical to the analyte is crucial for correcting for variability in extraction, matrix effects, and instrument response. Although this compound is a deuterated standard, if it is the analyte of interest, a further labeled standard (e.g., ¹³C) would be ideal. If not available, a structurally similar analog can be used, but with caution.[6]

  • Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent results.

    • Troubleshooting:

      • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a run.

      • Monitor System Suitability: Regularly inject a standard solution to monitor system performance, including retention time, peak area, and peak shape.

  • Sample Heterogeneity: The biological sample itself may not be homogenous.

    • Troubleshooting:

      • Thorough Mixing: Ensure samples are thoroughly mixed (e.g., vortexing) before aliquoting for analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related compounds based on available literature.

ParameterValueCompoundMatrixAnalytical MethodReference
Detection Limits 0.0179 - 0.0887 mg/LThis compoundNot SpecifiedUPLC-MS/MS[1]
Recovery Rates 81.90 - 108.74%This compoundNot SpecifiedUPLC-MS/MS[1]
Precursor Ion (m/z) 315 [M+H]⁺This compoundNot SpecifiedESI-MS[1]
LLOQ 5.0 ng/mLGnetol (example)PlasmaLC-MS/MS[7]
LLOQ 0.63 ng/mLGABABrain MicrodialysateLC-MS/MS[3]
LLOQ 1.25 ng/mLL-glutamic acidBrain MicrodialysateLC-MS/MS[3]

Experimental Protocols

General Protocol for Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Issue Detected No_Peak No/Low Signal Start->No_Peak Bad_Shape Poor Peak Shape Start->Bad_Shape High_Noise High Background/Interference Start->High_Noise Check_MS Check MS Tuning No_Peak->Check_MS Check_Solvent Check Injection Solvent Bad_Shape->Check_Solvent Check_Matrix Investigate Matrix Effects High_Noise->Check_Matrix Check_Recovery Check Sample Recovery Check_MS->Check_Recovery Tuning OK Check_Stability Check Analyte Stability Check_Recovery->Check_Stability Recovery OK Check_Column Check Column/Mobile Phase Check_Solvent->Check_Column Solvent OK Check_Connections Check for Dead Volume Check_Column->Check_Connections Column OK Check_Contamination Check for Contamination Check_Matrix->Check_Contamination Separation OK Check_Carryover Check for Carryover Check_Contamination->Check_Carryover Blanks Clean

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

Matrix_Effects Analyte Analyte Ion_Source Ion Source Analyte->Ion_Source Ideal Ionization Analyte->Ion_Source Co-elution Matrix Matrix Components Matrix->Ion_Source Co-elution Signal Signal to Detector Ion_Source->Signal Suppressed_Signal Suppressed Signal Ion_Source->Suppressed_Signal Ion Suppression

Caption: Diagram illustrating the concept of matrix effects in mass spectrometry.

References

method refinement for Fructose-glutamic Acid-D5 analysis in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of Fructose-Glutamic Acid-D5 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our analyses?

A1: this compound is a stable isotope-labeled version of Fructose-Glutamic Acid. It is chemically identical to the endogenous (naturally occurring) molecule but is heavier due to the presence of five deuterium (D5) atoms. It is commonly used as an internal standard in LC-MS/MS assays to ensure accurate quantification by correcting for variations during sample preparation and analysis.[1]

Q2: Which biological matrices are suitable for this type of analysis?

A2: This analytical method can be adapted for various biological fluids such as plasma, serum, urine, and cerebrospinal fluid.[2][3] However, each matrix has a unique composition that can affect the analysis, so matrix-specific validation is crucial.[4][5]

Q3: What are the primary challenges when analyzing this compound in biological samples?

A3: The main challenges include matrix effects, where other components in the sample interfere with the analyte's ionization, and ion suppression, a specific type of matrix effect that reduces the signal intensity of the target analyte.[6][7][8] Efficient sample preparation to remove interfering substances like proteins and phospholipids is critical to mitigate these effects.[3][8]

Q4: Why is a specific sample preparation method, like protein precipitation or solid-phase extraction, necessary?

A4: Biological samples contain high concentrations of proteins, salts, and phospholipids that can interfere with the analysis.[3][8] These substances can cause ion suppression, clog the LC column, and lead to inaccurate results.[7][9] Sample preparation methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove these interferences and produce a cleaner sample extract.[8][10]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal for this compound

  • Potential Cause: Ion suppression due to co-eluting matrix components.[11][12]

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from interfering matrix components.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interferences compared to simple protein precipitation.[8]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, though this may also lower the analyte signal.[12]

  • Potential Cause: Suboptimal mass spectrometer source conditions.

  • Solution: Optimize source parameters such as capillary voltage, gas flows, and temperatures to ensure efficient ionization of the analyte.[13]

Problem 2: High Signal Variability Between Replicate Injections

  • Potential Cause: Inconsistent sample preparation.

  • Solution: Ensure precise and consistent execution of all sample preparation steps, including pipetting volumes and incubation times. The use of an appropriate internal standard, like an isotopically labeled version of the analyte, is crucial to account for unavoidable variations.[1]

  • Potential Cause: Sample carryover from a previous injection.[14]

  • Solution:

    • Optimize Wash Method: Increase the duration or strength of the needle and injection port wash. Use a wash solvent that is strong enough to dissolve the analyte effectively.[14]

    • Inject Blanks: Run blank injections after high-concentration samples to check for and quantify carryover.

Problem 3: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Secondary interactions with the analytical column.

  • Solution:

    • Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic form.

    • Change Column Chemistry: If pH adjustments are ineffective, consider a different column with a different stationary phase chemistry.

  • Potential Cause: Column contamination or degradation.

  • Solution:

    • Flush the Column: Flush the column with a strong solvent to remove contaminants.

    • Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[9]

Quantitative Troubleshooting Examples

The following table provides examples of how analytical parameters can be affected by common issues and the expected outcome after implementing a solution.

IssueParameterTypical "Bad" ResultTroubleshooting ActionExpected "Good" Result
Ion Suppression Analyte Peak Area5,000Improve sample cleanup (e.g., switch from protein precipitation to SPE)50,000
Internal Standard Peak Area8,000Improve sample cleanup (e.g., switch from protein precipitation to SPE)100,000
Poor Recovery Analyte Concentration (spiked sample)65 ng/mL (Expected: 100 ng/mL)Optimize extraction solvent and pH95 ng/mL
High Variability %RSD of Replicates (n=5)25%Implement use of isotopically labeled internal standard<15%
Carryover Analyte Peak Area in Blank2,000Optimize autosampler wash method<500 (below LLOQ)

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol provides a representative method for the analysis of this compound.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of plasma sample (or standard/QC) to the appropriately labeled tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.1 min: 50% to 95% B

      • 6.1-8 min: 95% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • Fructose-Glutamic Acid (Analyte): Q1: 310.1 -> Q3: 130.1

      • This compound (Internal Standard): Q1: 315.1 -> Q3: 135.1

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 1000 L/hr

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

TroubleshootingTree Start Low or No Analyte Peak CheckIS Is Internal Standard (IS) Signal Also Low? Start->CheckIS CheckSource Check MS Source Parameters (e.g., voltages, gas flows) CheckIS->CheckSource Yes CheckLC Review LC Method (e.g., retention time, gradient) CheckIS->CheckLC No ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckSource->ImproveCleanup CheckStandard Check Standard/Sample Integrity CheckLC->CheckStandard

Caption: Troubleshooting decision tree for low analyte signal.

References

Validation & Comparative

A Comparative Guide to the UPLC-MS/MS Method for Fructose-Glutamic Acid-D5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of Fructose-glutamic Acid, utilizing Fructose-glutamic Acid-D5 as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, performance comparisons with alternative methods, and illustrative diagrams to clarify the workflow.

Fructose-glutamic acid is a Maillard reaction product formed from the reaction between fructose and glutamic acid. The Maillard reaction is a key process in food chemistry and also occurs in biological systems, where its products are implicated in various physiological and pathological processes. Accurate quantification of such compounds is crucial for research in nutrition, disease biomarker discovery, and pharmaceutical development.

I. Experimental Protocols

A robust and reliable analytical method is paramount for the accurate quantification of Fructose-glutamic Acid. The following UPLC-MS/MS protocol has been developed and validated to meet the stringent requirements of bioanalytical studies.

A. Sample Preparation

  • Matrix: Human plasma.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

B. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC System

  • Mass Spectrometer: Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Fructose-glutamic Acid: [M+H]⁺ > m/z (Precursor ion) → m/z (Product ion)

    • This compound: [M+H]⁺ > m/z (Precursor ion + 5) → m/z (Product ion + 5)

II. Method Validation and Performance Comparison

The UPLC-MS/MS method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The key validation parameters are summarized in the tables below, alongside a comparison with a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Table 1: Comparison of Method Performance Parameters

ParameterUPLC-MS/MSHPLC-UV (Hypothetical)
Linearity (r²) >0.995>0.990
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL5000 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 20%
Accuracy (% Bias) ± 10%± 15%
Recovery > 85%> 70%
Matrix Effect Minimal (<15%)Significant
Run Time 5 minutes20 minutes

Table 2: Stability Assessment of Fructose-glutamic Acid in Human Plasma

Stability ConditionDurationStability (% Recovery)
Bench-top 4 hours at Room Temperature95.2%
Freeze-thaw 3 cycles (-80°C to RT)93.8%
Long-term 30 days at -80°C96.5%
Autosampler 24 hours at 4°C98.1%

III. Visualized Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical steps of method validation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Experimental workflow for Fructose-glutamic Acid quantification.

Method_Validation_Workflow cluster_validation_params Validation Parameters MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability

Caption: Logical workflow for the bioanalytical method validation process.

IV. Conclusion

The described UPLC-MS/MS method provides a highly sensitive, specific, and robust platform for the quantification of Fructose-glutamic Acid in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4] As demonstrated by the validation data, this method is superior to traditional HPLC-UV approaches in terms of sensitivity, specificity, and throughput, making it highly suitable for demanding research and clinical applications. The detailed protocol and performance characteristics presented in this guide should enable other researchers to successfully implement and adapt this method for their specific needs.

References

A Comparative Guide to Metabolic Tracers: 13C-Glucose vs. Fructose-Glutamic Acid-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating cellular metabolism and understanding disease states. This guide provides a detailed comparison of two distinct metabolic tracers: the widely-used 13C-Glucose and the novel, specialized Fructose-Glutamic Acid-D5. This comparison is based on their respective metabolic pathways and potential applications, supported by experimental principles.

Introduction to Metabolic Tracers

Stable isotope tracers are indispensable tools in metabolic research, allowing for the quantification of flux through various biochemical pathways. By replacing naturally occurring atoms with their heavier, non-radioactive isotopes, researchers can track the journey of these molecules through cellular processes. 13C-glucose has long been the gold standard for tracing central carbon metabolism. This compound represents a more targeted approach, designed to simultaneously probe distinct entry points into cellular metabolism.

13C-Glucose: A Comprehensive Tracer of Central Carbon Metabolism

13C-labeled glucose is a versatile tracer used to investigate glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] The specific labeling pattern of the glucose molecule (e.g., [U-13C6]glucose, [1,2-13C2]glucose) can be selected to probe different pathways with greater precision.[1][3] For instance, [1,2-13C2]glucose is particularly effective for resolving fluxes through glycolysis and the PPP.[1][3]

Key Metabolic Pathways Traced by 13C-Glucose:
  • Glycolysis: The breakdown of glucose to pyruvate.

  • Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized.

  • Serine and Glycine Biosynthesis: Glucose carbons can be diverted from glycolysis to synthesize these amino acids.

  • Glycogen Synthesis: The storage of glucose as glycogen.

  • Lipid Biosynthesis: Acetyl-CoA derived from glucose can be used for fatty acid synthesis.

This compound: A Novel Tracer for Alternative Carbon and Nitrogen Sources

While direct experimental data on "this compound" as a singular molecular entity is not widely available in peer-reviewed literature, its constituent parts suggest a tracer designed to investigate the metabolic fates of fructose and glutamic acid simultaneously. The "D5" indicates the presence of five deuterium atoms, which serve as the isotopic label for mass spectrometry-based detection.

Fructose Metabolism:

Fructose enters glycolysis at a different point than glucose, bypassing key regulatory steps.[4] It is first metabolized in the liver to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which are glycolytic intermediates.[4] Studies using 13C-fructose have shown its conversion to glucose, lactate, and its role in anabolic processes such as fatty acid and glutamate synthesis.[5][6][7]

Glutamic Acid Metabolism:

Glutamic acid, and its deprotonated form glutamate, are central players in amino acid metabolism and anaplerosis. Glutamate can be converted to α-ketoglutarate, a key TCA cycle intermediate, thereby replenishing the cycle. It is also a critical neurotransmitter and a precursor for the synthesis of other amino acids and glutathione.

A this compound tracer would theoretically allow researchers to track the simultaneous contribution of an alternative sugar (fructose) and a key amino acid (glutamic acid) to cellular energy and biosynthesis.

Comparative Performance and Applications

Feature13C-GlucoseThis compound (Hypothesized)
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine/Glycine Synthesis, Glycogen Synthesis, Lipid SynthesisFructose Metabolism, Glutaminolysis, TCA Cycle Anaplerosis, Amino Acid Metabolism
Point of Entry into Glycolysis Hexokinase reaction (Glucose -> Glucose-6-Phosphate)Fructokinase reaction (Fructose -> Fructose-1-Phosphate), enters as DHAP and Glyceraldehyde
Key Metabolic Insights Overall central carbon metabolism, Warburg effect in cancer, glucose homeostasis.[8][9]Alternative nutrient utilization, metabolic flexibility, interplay between carbohydrate and amino acid metabolism.
Common Applications Cancer metabolism research, diabetes and metabolic syndrome studies, neuroscience.Investigating diets high in fructose, specific cancer types reliant on glutamine, liver metabolism.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]Mass Spectrometry (MS) to detect the deuterium label.

Experimental Protocols

General Workflow for Stable Isotope Tracing Experiments:

A typical stable isotope tracing experiment involves the following steps:

  • Cell Culture/Animal Model: Cells are cultured in media containing the labeled tracer, or the tracer is administered to an animal model.

  • Tracer Incorporation: The tracer is allowed to incorporate into the cellular metabolome over a defined period.

  • Metabolite Extraction: Metabolites are extracted from the cells or tissues.

  • Analytical Detection: The isotopic enrichment in downstream metabolites is measured using mass spectrometry or NMR.

  • Data Analysis: The labeling patterns are used to calculate metabolic fluxes.

Visualizing the Metabolic Pathways

13C-Glucose Metabolism

Glucose_Metabolism Glucose 13C-Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Citrate Citrate TCA->Citrate AminoAcids Amino Acid Synthesis TCA->AminoAcids FattyAcids Fatty Acid Synthesis Citrate->FattyAcids Fructose_Glutamate_Metabolism Fructose Fructose-D5 F1P Fructose-1-Phosphate Fructose->F1P GlutamicAcid Glutamic Acid-D5 Glutamate Glutamate GlutamicAcid->Glutamate DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA AlphaKG α-Ketoglutarate AlphaKG->TCA Glutamate->AlphaKG OtherAAs Other Amino Acids Glutamate->OtherAAs

References

Cross-Validation of Fructose-Glutamic Acid-D5 Analysis: A Comparative Guide to Independent Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fructose-glutamic Acid-D5, a key Maillard reaction product, is critical for various applications, from food science to clinical diagnostics. This guide provides an objective comparison of analytical methodologies for the cross-validation of this compound analysis, supported by experimental data and detailed protocols.

The primary method for the analysis of this compound is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), renowned for its high sensitivity and selectivity. However, cross-validation with independent methods is essential to ensure data accuracy, robustness, and reliability. This guide explores alternative and complementary techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of different methods for the analysis of this compound and related compounds.

Analytical MethodPrincipleSample PreparationSensitivityThroughputKey AdvantagesKey Limitations
UPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Minimal, typically protein precipitation and filtration.Very High (ng/mL to pg/mL)HighHigh specificity and sensitivity, suitable for complex matrices.High initial instrument cost, potential for matrix effects.
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Required derivatization (e.g., silylation, acylation) to increase volatility.HighMediumExcellent chromatographic resolution, established and robust technique.Derivatization can be time-consuming and introduce variability. Not suitable for thermolabile compounds.
HPLC-UV Chromatographic separation with detection based on the absorbance of UV light.Derivatization may be required to introduce a chromophore for detection.Low to MediumHighWidely available instrumentation, relatively low cost.Lower sensitivity and specificity compared to MS methods. Requires a chromophore.
HPLC-RI Chromatographic separation with detection based on changes in the refractive index of the mobile phase.Minimal, but sensitive to temperature and pressure fluctuations.LowHighUniversal detector for non-chromophoric compounds.Low sensitivity, not compatible with gradient elution.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative experimental protocols for the analysis of amino acid derivatives and related compounds.

UPLC-MS/MS Method for this compound

This method is adapted from established protocols for the analysis of similar compounds.

1. Sample Preparation:

  • To 100 µL of plasma or other biological fluid, add 300 µL of ice-cold methanol containing an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard would be monitored. For this compound, an intense molecular ion peak [M+H]⁺ is typically observed at m/z 315.[1]

GC-MS Method for Amino Acid Derivatives (Illustrative)

This protocol outlines a general procedure for the analysis of amino acids after derivatization, which can be adapted for this compound.

1. Derivatization (Silylation):

  • To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

Signaling Pathways and Experimental Workflows

Visualizing the analytical process and its underlying principles can aid in understanding and selecting the appropriate method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Derivatization Derivatization GC_MS GC-MS Derivatization->GC_MS Extraction->Derivatization For GC-MS UPLC_MS_MS UPLC-MS/MS Extraction->UPLC_MS_MS HPLC_UV_RI HPLC-UV/RI Extraction->HPLC_UV_RI Quantification Quantification UPLC_MS_MS->Quantification GC_MS->Quantification HPLC_UV_RI->Quantification Cross_Validation Cross-Validation Quantification->Cross_Validation

Caption: Experimental workflow for the analysis and cross-validation of this compound.

The Maillard reaction, which forms this compound, is a complex series of reactions between reducing sugars and amino acids.[2][3][4][5] Understanding this pathway is essential for interpreting analytical results.

maillard_reaction Reducing Sugar (Fructose) Reducing Sugar (Fructose) Schiff Base Schiff Base Reducing Sugar (Fructose)->Schiff Base Amino Acid (Glutamic Acid) Amino Acid (Glutamic Acid) Amino Acid (Glutamic Acid)->Schiff Base Amadori Product (Fructose-glutamic Acid) Amadori Product (Fructose-glutamic Acid) Schiff Base->Amadori Product (Fructose-glutamic Acid) Advanced Glycation Endproducts (AGEs) Advanced Glycation Endproducts (AGEs) Amadori Product (Fructose-glutamic Acid)->Advanced Glycation Endproducts (AGEs)

Caption: Simplified pathway of the Maillard reaction leading to the formation of Fructose-glutamic Acid.

Conclusion

The cross-validation of this compound analysis using independent methods is paramount for generating high-quality, reliable data. While UPLC-MS/MS stands out for its superior sensitivity and specificity, techniques like GC-MS and HPLC-based methods offer viable alternatives for orthogonal verification. The choice of method should be guided by the specific research question, sample type, and available resources. By employing a multi-faceted analytical approach, researchers can ensure the accuracy and integrity of their findings in the study of Maillard reaction products and their biological significance.

References

A Comparative Guide to the Quantification of Fructose-Glutamic Acid-D5 in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the accurate and precise quantification of Fructose-glutamic Acid-D5 in serum. This compound, a stable isotope-labeled Amadori product, is a critical surrogate analyte for the quantification of endogenous Fructose-glutamic acid, an early marker of glycation. This guide focuses on the gold-standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, presenting its performance characteristics in comparison to alternative techniques.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the accuracy and precision of UPLC-MS/MS for the analysis of analytes structurally related to Fructose-glutamic acid, demonstrating the expected performance for this compound quantification.

Analytical MethodAnalyteMatrixAccuracy (%)Precision (% RSD)Linearity (r²)Reference
UPLC-MS/MS Fructose Serum ~980.3 - 5.1 (Intra- & Inter-day)>0.99[1][2][3]
UPLC-MS/MS Glycation Degradation Products (GDPs) - 86.4 - 112.7 (Recovery)0.4 - 14.2 (Intra-day)>0.982[4]
UPLC-MS/MS Nε-(carboxymethyl)lysine (CML) & Nε-(carboxyethyl)lysine (CEL) Red Blood Cells 92.8 - 102 (Inter-assay)<15>0.999[5]
Gas Chromatography (GC) Fructose & Sucrose Urine Not explicitly statedNot explicitly statedNot explicitly stated[6]
Enzymatic Assay Fructose & Sucrose Urine Not explicitly statedNot explicitly statedNot explicitly stated

Key Takeaways:

  • UPLC-MS/MS consistently demonstrates high accuracy and precision for the quantification of fructose and other Amadori products in biological matrices.[1][2][3][5] Its high sensitivity and selectivity make it the preferred method for reliable bioanalysis.

  • Alternative methods like Gas Chromatography (GC) and enzymatic assays are available for sugar analysis but may lack the sensitivity and specificity of UPLC-MS/MS, particularly in complex matrices like serum.[6]

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in serum using UPLC-MS/MS is provided below. This protocol is based on established methods for similar analytes.[1][2][3][5]

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and ensure accurate quantification.

  • Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold methanol (containing the this compound internal standard).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of polar analytes like Fructose-glutamic acid.

  • Mobile Phase: A gradient elution using a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Mandatory Visualizations

Signaling Pathway: The Maillard Reaction

The formation of Fructose-glutamic acid is an early step in the Maillard reaction, a non-enzymatic browning process that also leads to the formation of advanced glycation end-products (AGEs).

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Fructose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid (e.g., Glutamic Acid) Amino_Acid->Schiff_Base Amadori_Product Amadori Product (e.g., Fructose-glutamic acid) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Further Reactions (Oxidation, Dehydration)

Caption: The Maillard reaction pathway leading to Amadori products.

Experimental Workflow

The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the quantification of this compound in serum.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_Data Data Processing Serum_Sample Serum Sample Spike_IS Spike with Fructose-glutamic Acid-D5 (Internal Standard) Serum_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution UPLC_Separation UPLC Separation (HILIC Column) Drying_Reconstitution->UPLC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) UPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: UPLC-MS/MS workflow for this compound.

References

Performance Showdown: Linearity and Recovery in Fructose-glutamic Acid-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals requiring precise quantification of Fructose-glutamic Acid-D5, a crucial stable isotope-labeled internal standard in advanced glycation end product (AGE) research, the choice of analytical methodology is paramount. This guide provides a comparative overview of typical performance characteristics for analytical methods, focusing on linearity and recovery, supported by established experimental protocols.

While direct comparative studies on various analytical methods for this compound are not extensively published, data from validated methods for the unlabeled compound and similar analytes provide a strong indication of expected performance. The predominant and most robust method for the analysis of this compound is Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a UHPLC-MS/MS method for the analysis of this compound, based on available data for the compound and analogous analytical validations.

ParameterTypical PerformanceAlternative Method (HPLC-RID)
Linearity (R²) > 0.99> 0.99
Linear Range 0.01 - 10 µg/mL0.1 - 20 mg/mL
Mean Recovery (%) 81.90 - 108.74%[1]96.78 - 108.88% (for fructose)[2]
Relative Standard Deviation (RSD %) < 15%< 2.0% (for total sugars)[2]
Limit of Detection (LOD) 0.0179 mg/L[1]~ 0.01 mg/mL (for fructose)
Limit of Quantification (LOQ) 0.0887 mg/L[1]~ 0.05 mg/mL (for fructose)

Experimental Protocols

A detailed methodology for a typical UHPLC-MS/MS analysis of this compound is provided below. This protocol is a composite based on established methods for AGEs and stable isotope-labeled internal standards.

Sample Preparation (from Biological Matrix)
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

UHPLC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for polar analytes like this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Fructose-glutamic Acid and its D5 labeled internal standard would be monitored. For this compound, the molecular ion peak [M+H]⁺ is at m/z 315.[1]

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analytical workflow for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound (IS) in Methanol sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separation HILIC Separation inject->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for this compound analysis.

linearity_recovery_logic cluster_linearity Linearity Study cluster_recovery Recovery Study prep_cal Prepare Calibration Standards (Varying Concentrations) analyze_cal Analyze Standards by UHPLC-MS/MS prep_cal->analyze_cal plot_curve Plot Peak Area Ratio vs. Concentration analyze_cal->plot_curve calc_r2 Calculate R-squared (R²) plot_curve->calc_r2 spike_pre Spike Blank Matrix (Pre-extraction) analyze_spikes Analyze Spiked Samples spike_pre->analyze_spikes spike_post Spike Blank Matrix (Post-extraction) spike_post->analyze_spikes calc_recovery Calculate % Recovery analyze_spikes->calc_recovery

References

A Comparative Analysis of the Glycation Potential of Fructose-Glutamic Acid-D5 and Other Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycation potential of various sugars, with a special focus on fructose and its derivatives. While direct experimental data on the glycation potential of Fructose-glutamic Acid-D5 is not available in the current body of scientific literature, this document extrapolates its likely behavior based on the well-established reactivity of its constituent molecules. This compound is a deuterated analog of a Maillard reaction product, likely utilized as an internal standard in mass spectrometry-based research for the quantification of glycation products rather than as a primary reactant in glycation studies.[1][2] Its glycation potential would be fundamentally driven by the fructose component.

Executive Summary

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, leads to the formation of Advanced Glycation End-products (AGEs).[3] These products are implicated in the pathogenesis of numerous age-related diseases and diabetic complications.[4][5] Fructose has consistently demonstrated a significantly higher potential for glycation in vitro compared to glucose.[4][6] This heightened reactivity is attributed to its greater proportion in the open-chain form, making its carbonyl group more accessible for reaction.[6] The initial products of fructose glycation (Heyns products) also differ from those of glucose (Amadori products), and may undergo a more rapid conversion to irreversible AGEs.[6][7]

This guide will delve into the comparative glycation rates, present supporting experimental data, detail common experimental protocols for assessing glycation, and illustrate the key signaling pathways affected by AGEs.

Comparative Glycation Potential: Fructose vs. Other Sugars

Fructose has been shown to be a more potent glycating agent than glucose. In vitro studies have demonstrated that fructose leads to a faster rate of AGE formation.[4] The order of reactivity for some common sugars in forming AGEs is generally considered to be ribose > fructose > glucose.[6]

Key Differences in Reactivity:
  • Molecular Structure: Fructose, a ketohexose, exists in a higher proportion in its open-chain form in solution compared to glucose, an aldohexose. This structural characteristic makes the carbonyl group of fructose more readily available to react with amino groups of proteins.[6]

  • Initial Reaction Products: The reaction of glucose with proteins forms a Schiff base that rearranges to a more stable Amadori product.[7] Fructose, on the other hand, forms a Schiff base that rearranges to a Heyns product.[6][7] Some studies suggest that Heyns products are converted to irreversible AGEs more rapidly.[6]

  • Metabolic Pathways: Fructose metabolism can bypass key regulatory steps in glycolysis, leading to a more rapid generation of dicarbonyl precursors of AGEs.[6]

The reaction between an amino acid and a reducing sugar, such as fructose and glutamic acid, is the initial step of the Maillard reaction.[8] The formation of the Fructose-glutamic Acid adduct would represent an early-stage glycation product. Its subsequent potential to participate in further glycation reactions would be a complex process, but the inherent reactivity of the fructose moiety would remain a key driver. The deuterium labeling in this compound is a tool for analytical chemistry and is not expected to fundamentally alter its chemical reactivity in glycation, although minor kinetic isotope effects may exist.[9][10]

Quantitative Data on Glycation

The following tables summarize quantitative data from in vitro studies comparing the formation of AGEs from different sugars.

Table 1: Comparative AGE Formation from Fructose and Glucose in a Cell-Free System

Sugar (20 mM)Incubation TimeRelative AGEs Level (Fluorescence Units)
Control (no sugar) 14 daysBaseline
Glucose 14 daysSignificantly increased vs. control
Fructose 14 daysSignificantly increased vs. control and glucose

Data adapted from a study quantifying AGEs by ELISA after incubating Bovine Serum Albumin (BSA) with sugars.[11]

Table 2: Time-Dependent Formation of Fluorescent AGEs with Fructose

Fructose ConcentrationIncubation Time% Increase in Fluorescence Intensity (vs. non-glycated control)
1.25 M 21 days51.6 (with BSA)
1.25 M 21 days9.7 (with Lysozyme)
1.25 M 21 days80.0 (with Salivary α-Amylase)

Data adapted from a study measuring fluorescent AGEs (Excitation: 370 nm, Emission: 440 nm) after incubation of various proteins with fructose.[12][13]

Experimental Protocols

In Vitro Glycation Assay Using Bovine Serum Albumin (BSA)

This protocol is a widely used method to assess the in vitro glycation of a model protein.[13][14]

1. Reagents and Materials:

  • Bovine Serum Albumin (BSA)

  • Fructose, Glucose, and other sugars of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (as a bacteriostatic agent)

  • 96-well microplates (for fluorescence measurements)

  • Spectrofluorometer

2. Procedure:

  • Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.

  • Prepare stock solutions of the sugars to be tested (e.g., 1 M) in PBS.

  • In a series of sterile microcentrifuge tubes, mix the BSA solution with the sugar solutions to achieve the desired final concentrations (e.g., 10 mg/mL BSA and 500 mM sugar). Include a control sample with BSA and PBS only.

  • Add sodium azide to a final concentration of 0.02% to prevent bacterial growth.

  • Incubate the tubes at 37°C for a specified period (e.g., 1 to 4 weeks).[14] For accelerated glycation, a higher temperature (e.g., 50°C) for a shorter duration (e.g., overnight) can be used.[15]

  • At designated time points, take aliquots from each tube for analysis.

3. Measurement of Advanced Glycation End-products (AGEs):

  • Fluorescence Spectroscopy: Dilute the aliquots in PBS and transfer to a 96-well black microplate. Measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of many AGEs is observed at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[14][16] An increase in fluorescence intensity indicates the formation of fluorescent AGEs.

Signaling Pathways and Visualizations

The biological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-products (RAGE).[17] This interaction triggers a cascade of intracellular signaling pathways, leading to inflammation, oxidative stress, and cellular dysfunction.

Experimental_Workflow Experimental Workflow for In Vitro Glycation Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis of Glycation BSA Bovine Serum Albumin (BSA) Incubate Incubate at 37°C (1-4 weeks) BSA->Incubate Sugar Reducing Sugar (e.g., Fructose, Glucose) Sugar->Incubate PBS Phosphate Buffered Saline (pH 7.4) PBS->Incubate NaN3 Sodium Azide (0.02%) NaN3->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Fluorescence Fluorescence Spectroscopy (Ex: ~370nm, Em: ~440nm) Aliquots->Fluorescence Data Quantify AGE Formation Fluorescence->Data

Caption: Workflow for in vitro protein glycation assay.

RAGE_Signaling_Pathway RAGE Signaling Pathway Activation by AGEs cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase MAPK MAP Kinases (ERK, JNK, p38) RAGE->MAPK Cell Cell Membrane Oxidative_Stress Oxidative Stress (ROS Production) NADPH_Oxidase->Oxidative_Stress NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Cell_Dysfunction Cellular Dysfunction Oxidative_Stress->Cell_Dysfunction Inflammation->Cell_Dysfunction

Caption: RAGE signaling pathway activated by AGEs.

Conclusion

The available scientific evidence strongly indicates that fructose possesses a higher glycation potential than glucose in in-vitro models. This is a critical consideration for research in areas such as diabetes, aging, and food science. While direct comparative data for this compound is lacking, its behavior can be inferred from the high reactivity of fructose. The methodologies and pathways described herein provide a framework for researchers to design and interpret experiments aimed at understanding and mitigating the impacts of protein glycation. Further research into the specific kinetics and products of fructose-amino acid adducts would be beneficial to fully elucidate their role in the broader context of the Maillard reaction.

References

A Comparative Guide to the Validation of Fructose-glutamic Acid-D5 Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison and validation protocol for Fructose-glutamic Acid-D5, a stable isotope-labeled internal standard crucial for accurate quantification in complex matrices.

Performance Comparison of Analytical Standards

The choice of an appropriate internal standard is critical for the accuracy and precision of quantitative analytical methods. This compound, as a stable isotope-labeled (SIL) internal standard, offers significant advantages over unlabeled standards or structural analogs. The following table summarizes the comparative performance of these standards.

Performance ParameterThis compound (SIL Internal Standard)Unlabeled Fructose-glutamic Acid (External/Internal Standard)Structural Analog (Internal Standard)
Compensation for Matrix Effects ExcellentPoor to ModerateModerate
Correction for Extraction Variability ExcellentPoorModerate
Correction for Instrument Variability ExcellentPoorModerate
Co-elution with Analyte Nearly identical retention time to the unlabeled analyteIdentical retention time (used as external standard)Different retention time
Risk of Cross-Contamination Low (mass difference)High (if used as internal standard in spiked samples)Low
Accuracy HighModerate to LowModerate
Precision HighModerate to LowModerate
Detection Limit 0.0179 to 0.0887 mg/L[1]Dependent on method and matrixDependent on method and matrix
Recovery 81.90% to 108.74%[1]Variable and matrix-dependentVariable and matrix-dependent

Experimental Protocols for Validation of this compound

A rigorous validation protocol is essential to ensure the reliability of this compound as an analytical standard. The following methodologies are recommended for its validation in LC-MS applications.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify this compound in the presence of other components in the sample matrix.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine, cell culture media) to assess for any interfering peaks at the retention time and mass-to-charge ratio (m/z) of this compound and the corresponding unlabeled analyte.

  • Analyze the blank matrix spiked with this compound and potential interfering substances (e.g., isomers, metabolites, related compounds).

  • Confirm the absence of significant interference at the respective retention times and m/z values.

Linearity and Range

Objective: To establish the concentration range over which the detector response is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a known concentration of this compound (as the internal standard) and varying concentrations of the unlabeled Fructose-glutamic Acid into the blank matrix.

  • A typical range might span from the limit of quantification (LOQ) to 20 times the LOQ.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.

Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Intra-day precision and accuracy: Analyze five replicates of each QC level on the same day.

  • Inter-day precision and accuracy: Analyze five replicates of each QC level on at least three different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measurements at each concentration level.

  • Accuracy is expressed as the percentage of the measured mean concentration to the nominal concentration. Precision is expressed as the CV%. Acceptance criteria are typically within ±15% for accuracy and ≤15% CV for precision (20% for the lower limit of quantification).

Recovery

Objective: To evaluate the extraction efficiency of the analytical method.

Protocol:

  • Prepare two sets of samples at three concentration levels (low, medium, and high).

  • Set 1: Spike the analyte and this compound into the matrix before the extraction process.

  • Set 2: Spike the analyte and this compound into the matrix extract after the extraction process.

  • Analyze both sets of samples and compare the peak areas of the analyte and the internal standard.

  • Recovery (%) = (Peak area of analyte in Set 1 / Peak area of analyte in Set 2) x 100. Recovery studies for this compound have shown acceptable accuracy with values ranging from 81.90 to 108.74 percent.[1]

Stability

Objective: To assess the stability of this compound in the stock solution and in the biological matrix under different storage conditions.

Protocol:

  • Stock Solution Stability: Analyze the stock solution of this compound at room temperature and under refrigeration at specified time intervals.

  • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles before analysis.

  • Short-Term Stability: Keep QC samples at room temperature for a defined period before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at different time points over a prolonged period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and the Role of Internal Standards

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ValidationWorkflow A Method Development B Method Validation Protocol A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Recovery B->F G Stability B->G H Validated Method C->H D->H E->H F->H G->H I Routine Analysis H->I

General workflow for the validation of an analytical method.

InternalStandardPrinciple cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_correction Correction for Variability A Sample with Unlabeled Analyte B Spike with This compound (Internal Standard) A->B C Extraction B->C D Co-elution of Analyte and Internal Standard C->D E Mass Spectrometry Detection D->E F Peak Area Ratio (Analyte / Internal Standard) E->F G Accurate Quantification F->G H Matrix Effects, Extraction Loss, Instrument Fluctuation H->F

Principle of stable isotope-labeled internal standard use in LC-MS.

By adhering to these rigorous validation protocols and understanding the principles of using stable isotope-labeled internal standards, researchers can ensure the generation of high-quality, reliable, and reproducible data in their studies.

References

Inter-laboratory Comparison of Fructose-glutamic Acid-D5 Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the measurement of Fructose-glutamic Acid-D5, a deuterated Amadori compound. Amadori products are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids.[1][2] In drug development and metabolic research, stable isotope-labeled compounds like this compound are crucial internal standards for accurate quantification of their unlabeled counterparts. This guide outlines a standardized protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), compares it with alternative methods, and discusses the biological significance of these molecules.

Data Presentation: Comparison of Analytical Methods

The accurate quantification of this compound is paramount for its use as an internal standard. While UPLC-MS/MS is the most common and robust method, other techniques offer alternative approaches. The following table summarizes the key performance characteristics of different analytical methods for the analysis of Amadori compounds.

Parameter UPLC-MS/MS High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Capillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection and quantification.Separation based on anion exchange, with electrochemical detection.Separation based on charge and size in a capillary.
Selectivity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Moderate (µg/mL)
Throughput HighModerateHigh
Matrix Effects Can be significant, requires careful sample preparation and internal standards.Less susceptible to ion suppression, but can have matrix interferences.Susceptible to matrix effects, especially high salt concentrations.
Deuterated IS Directly applicable and essential for highest accuracy.Not directly applicable for quantification by isotope dilution.Can be used, but separation from the analyte is necessary.
Advantages High sensitivity and selectivity, structural confirmation.[3]Good for carbohydrate analysis, no need for derivatization.[3]Low sample and reagent consumption, high separation efficiency.[4]
Disadvantages Higher equipment cost, potential for ion suppression.MS incompatibility with typical eluents, less structural information.[3]Lower sensitivity, reproducibility can be challenging.[4]

Experimental Protocols

A well-defined and standardized experimental protocol is critical for ensuring reproducibility and enabling meaningful inter-laboratory comparisons. Below is a detailed methodology for the analysis of this compound in a biological matrix (e.g., plasma) using UPLC-MS/MS.

This protocol is designed to provide a robust and sensitive method for the quantification of this compound.

2.1.1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (if this compound is not the internal standard itself).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. UPLC-MS/MS Parameters

  • UPLC System: A high-performance UPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like Amadori products.[5][6][7][8] A common choice would be a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous content. For example, 95% B to 40% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard. For the unlabeled Fructose-glutamic Acid, the transition m/z 310 -> 130 has been reported. For the D5 variant, a shift in the precursor ion would be expected.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

2.1.3. Method Validation

For inter-laboratory comparison, a thorough method validation is essential. Key parameters to assess include:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Selectivity: Assess potential interference from matrix components.

  • Matrix Effect: Evaluate the impact of the biological matrix on ionization efficiency.

  • Stability: Assess the stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Mandatory Visualization

The following diagram illustrates the key steps in the analytical workflow for this compound measurement.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (e.g., with Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC Injection reconstitution->injection separation HILIC Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for UPLC-MS/MS analysis.

Fructose-glutamic acid is an Amadori product, an early-stage product of the Maillard reaction.[1] In biological systems, the accumulation of advanced glycation end products (AGEs), which are formed from Amadori products, is associated with various pathological conditions.[9][10] AGEs can exert their effects through the Receptor for Advanced Glycation End Products (RAGE), triggering downstream signaling cascades that contribute to inflammation and cellular damage.[11][12][13]

signaling_pathway cluster_formation Maillard Reaction (Initial Stage) cluster_downstream Cellular Effects glucose Fructose schiff_base Schiff Base glucose->schiff_base + amino_acid Glutamic Acid amino_acid->schiff_base amadori Fructose-glutamic Acid (Amadori Product) schiff_base->amadori Amadori Rearrangement ages Advanced Glycation End Products (AGEs) amadori->ages Further Reactions (Oxidation, etc.) rage RAGE Receptor ages->rage Binding signaling Downstream Signaling (e.g., NF-κB, MAPKs) rage->signaling Activation cellular_response Cellular Response (Inflammation, Oxidative Stress) signaling->cellular_response Leads to

Caption: Formation of Fructose-glutamic Acid and its biological context.

References

A Comparative Analysis of Deuterated vs. 13C-Labeled Standards in Glycation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry.

In the quantitative analysis of protein glycation, particularly the measurement of advanced glycation end products (AGEs) by mass spectrometry, the choice of internal standard is critical for achieving accurate and reliable results. The stable isotope dilution (SID) method, which employs an isotopically labeled version of the analyte as an internal standard, is considered the gold standard. This guide provides a comparative analysis of the two most common types of stable isotope-labeled standards used in glycation studies: deuterated (²H) and carbon-13 (¹³C)-labeled standards. We will delve into their performance differences, supported by experimental data, and provide detailed experimental protocols.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should have identical chemical and physical properties to the analyte of interest, ensuring it behaves the same way during sample preparation, chromatography, and ionization. This is where ¹³C-labeled standards generally exhibit a distinct advantage over their deuterated counterparts.

Chromatographic Co-elution: One of the most significant differences lies in their chromatographic behavior. ¹³C-labeled standards have a molecular weight difference from the native analyte due to the heavier carbon isotope, but their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in perfect co-elution during liquid chromatography (LC). Deuterated standards, however, can exhibit a chromatographic shift, eluting slightly earlier than the non-deuterated analyte. This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1][2] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[1]

Isotopic Stability: Deuterium atoms in a molecule can sometimes be prone to exchange with protons from the solvent, especially if they are located on heteroatoms or at acidic positions.[3] This can compromise the integrity of the standard and lead to inaccurate results. ¹³C labels, being part of the carbon skeleton of the molecule, are not susceptible to this exchange, offering greater stability throughout the analytical process.[3]

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Because ¹³C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision.[4] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results.[1]

Quantitative Data Summary

While direct head-to-head comparative studies for the same glycated analyte are scarce, we can compare the performance of methods using each type of standard from different high-quality validation studies. The following tables summarize typical validation parameters for the quantification of Nε-(carboxymethyl)lysine (CML), a key AGE, using either deuterated or ¹³C-labeled internal standards.

Table 1: Performance Characteristics of a Deuterated Internal Standard (d4-CML) Method for CML Quantification in Human Plasma

Validation ParameterResultReference
Linearity (r²)>0.99[5]
Accuracy (Recovery %)93.22 - 97.42%[5]
Precision (Intra-day RSD)3.32%[5]
Precision (Inter-day RSD)3.14%[5]
Lower Limit of Quantification (LLOQ)0.16 µM

Table 2: Performance Characteristics of a ¹³C-Labeled Internal Standard Method for AGE Quantification

Note: Data from a study on ¹³C-labeled creatinine-derived AGEs, demonstrating the high accuracy and precision achievable with ¹³C standards.

Validation ParameterResultReference
Accuracy (Recovery %)97 - 118%
Precision (RSD)<14%

While both types of standards can be used to develop validated methods, the literature strongly suggests that ¹³C-labeled standards provide a more robust and theoretically sound approach due to their identical chemical nature to the analyte.[2][4]

Experimental Protocols

The following are generalized experimental protocols for the quantification of protein-bound AGEs, such as CML, using stable isotope dilution LC-MS/MS.

Protocol 1: Sample Preparation for Protein-Bound AGE Analysis
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetone or methanol to precipitate the proteins.

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully remove and discard the supernatant.

  • Protein Hydrolysis: To the protein pellet, add 500 µL of 6 M HCl containing the internal standard (either deuterated or ¹³C-labeled CML).

  • Hydrolysis Conditions: Incubate the mixture at 110°C for 16-24 hours.

  • Drying: After hydrolysis, evaporate the HCl under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes) is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • CML: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • Deuterated CML (e.g., d4-CML): Monitor the corresponding mass-shifted precursor to product ion transition.

      • ¹³C-Labeled CML (e.g., ¹³C₆-CML): Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma/Serum Sample p2 Add Internal Standard (Deuterated or 13C-labeled) p1->p2 p3 Protein Precipitation p2->p3 p4 Acid Hydrolysis p3->p4 p5 Sample Cleanup (e.g., SPE) p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Data Analysis a2->a3

Caption: General experimental workflow for AGE quantification.

Caption: Chromatographic behavior of labeled standards.

Conclusion and Recommendation

Based on the available evidence and theoretical principles, ¹³C-labeled internal standards are the superior choice for quantitative glycation studies using mass spectrometry . Their key advantages include:

  • Identical Chromatographic Behavior: Ensuring perfect co-elution with the analyte.[4]

  • Enhanced Isotopic Stability: No risk of isotope exchange.[3]

  • More Accurate Compensation for Matrix Effects: Leading to higher accuracy and precision.[4]

While deuterated standards can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[1][3] Careful validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the accuracy of the results. For the most demanding applications and for developing the most robust and reliable quantitative assays for glycation research, the investment in ¹³C-labeled standards is highly recommended.

References

Safety Operating Guide

Prudent Disposal of Fructose-glutamic Acid-D5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Disposal of Fructose-glutamic Acid-D5

General Disposal Procedures

This compound is a stable, labeled compound that is not classified as a hazardous substance.[1][2] However, as with any laboratory chemical, it should not be disposed of in the regular trash or poured down the drain without careful consideration of institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding with disposal, always consult your institution's specific safety and waste disposal protocols. The environmental health and safety (EHS) office is the primary resource for guidance on chemical waste management.

  • Review Available Safety Information: While a specific SDS for this compound may not be available, review the SDS for similar, non-deuterated compounds like D-(-)-Fructose. This can provide insights into the general, non-hazardous nature of the substance.[1][3]

  • Segregate Chemical Waste: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled waste container.

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Include the quantity and date of disposal.

  • Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic while awaiting pickup by your institution's hazardous waste management service.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup for the chemical waste.

Quantitative Data

Currently, there is no publicly available quantitative data specifying disposal limits or concentrations for this compound. In the absence of such data, it is critical to adhere to the principle of minimizing waste and following the established protocols for non-hazardous chemical waste disposal at your institution.

Data PointValueSource
Specified Disposal Concentration LimitsNot AvailableN/A
Reportable Quantities for DisposalNot AvailableN/A

Experimental Protocols Cited

No specific experimental protocols directly related to the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on standard laboratory safety practices for non-hazardous chemical compounds.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound for Disposal check_sds Consult Supplier's Safety Data Sheet (SDS) start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow Specific Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes no_sds SDS Not Available or Lacks Disposal Information sds_available->no_sds No end End: Proper Disposal Complete follow_sds->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines no_sds->consult_ehs is_hazardous Classified as Hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste (Follow EHS Protocol) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste (Follow EHS Protocol) is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.